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  • Product: N-(2-hydroxyphenyl)-2-phenoxyacetamide
  • CAS: 3743-69-9

Core Science & Biosynthesis

Foundational

Elucidating the Target Engagement of N-(2-hydroxyphenyl)-2-phenoxyacetamide: A Guide to Receptor Binding Affinity Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract N-(2-hydroxyphenyl)-2-phenoxyacetamide and its structural analogs rep...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-hydroxyphenyl)-2-phenoxyacetamide and its structural analogs represent a class of compounds with demonstrated therapeutic potential, including anti-inflammatory, analgesic, and anti-arthritic properties.[1][2][3] A critical step in the preclinical development of such molecules is the definitive identification and characterization of their interactions with specific biological targets. This guide provides a comprehensive technical overview of the core methodologies used to determine the receptor binding affinity of N-(2-hydroxyphenyl)-2-phenoxyacetamide. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document details the principles and step-by-step execution of classical radioligand binding assays and modern label-free techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing researchers with the necessary framework to rigorously quantify molecular interactions and accelerate the drug discovery process.

Introduction: The "Why" of Binding Affinity Studies

The therapeutic efficacy of a drug is fundamentally linked to its ability to bind to a specific biological target, typically a protein receptor, with high affinity and selectivity.[4] For N-(2-hydroxyphenyl)-2-phenoxyacetamide, which has shown promise in suppressing inflammation-related pathways, identifying its direct molecular targets is paramount.[3][5] For instance, studies have suggested its role as a suppressor of Toll-like Receptors (TLR-2 and TLR-4), key players in the innate immune response and inflammatory signaling.[6]

Receptor binding assays are the cornerstone for quantifying the strength of the interaction between a drug (ligand) and its receptor.[4][7] The data generated from these assays—most notably the equilibrium dissociation constant (KD) or the inhibitory constant (Ki)—are critical for:

  • Validating Mechanism of Action (MoA): Confirming that the compound directly engages the hypothesized target.

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing quantitative feedback to medicinal chemists for optimizing compound potency and selectivity.[8]

  • Predicting In Vivo Efficacy: Establishing a correlation between binding affinity and the concentrations required for a physiological response.

This guide will navigate the theoretical and practical aspects of the most robust and widely adopted binding assay platforms.

Foundational Principles of Ligand-Receptor Interactions

A ligand (L) and receptor (R) associate reversibly to form a complex (LR). The strength of this interaction is defined by the affinity .

  • Equilibrium Dissociation Constant (KD): This is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is the reciprocal of the association constant (KA). A lower KD value signifies a higher binding affinity.[9]

    • KD = [L][R] / [LR] = koff / kon

  • Kinetic Constants (kon and koff): The KD is a thermodynamic measure at equilibrium. The kinetic rate constants, kon (association rate) and koff (dissociation rate), describe the speed at which the binding and unbinding events occur.[9] These are particularly important for understanding a drug's residence time on its target.

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki represents the affinity of a competing test compound (the inhibitor). It is calculated from the IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of a labeled ligand).[10][11]

Strategic Assay Selection: Radioligand vs. Label-Free Technologies

The choice of assay technology is a critical decision driven by the specific research question, available reagents, and throughput requirements.

Technology Principle Key Advantages Key Limitations
Radioligand Binding Assay (RBA) Measures the binding of a radioactively labeled ligand to a receptor. The affinity of an unlabeled test compound is determined by its ability to compete with the radioligand.High sensitivity, robust, considered a "gold standard" for receptor pharmacology.[12][13]Requires synthesis of a radiolabeled ligand, generates radioactive waste, health hazards, not a real-time measurement.[4][7]
Surface Plasmon Resonance (SPR) An optical, label-free technique that measures changes in mass on a sensor surface as an analyte flows over an immobilized ligand, providing real-time kinetic data (kon, koff).[8][14][15]Real-time data, label-free, provides both affinity and kinetics, requires smaller sample quantities.[14]Requires immobilization of one binding partner which can affect its conformation, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) A label-free technique that directly measures the heat released or absorbed during a binding event in solution.[16]Provides a complete thermodynamic profile (KD, ΔH, ΔS) and stoichiometry (n) in a single experiment, label-free, in-solution measurement.[16][17]Requires larger quantities of pure protein and compound, lower throughput, may not be sensitive enough for very weak or very tight interactions.[18]

For N-(2-hydroxyphenyl)-2-phenoxyacetamide, a multi-faceted approach is recommended. An initial screen using a radioligand competition assay against a panel of potential targets (e.g., TLRs) can efficiently determine primary binding sites. Follow-up characterization with SPR or ITC can then provide deeper mechanistic and thermodynamic insights into the highest-affinity interactions.

Methodology I: Radioligand Competition Binding Assay

This protocol describes how to determine the inhibitory constant (Ki) of N-(2-hydroxyphenyl)-2-phenoxyacetamide for a target receptor (e.g., TLR4) expressed in a cell membrane preparation.

Causality Behind the Protocol

This is a competition experiment. We use a known radioligand that binds to our target receptor. By adding increasing concentrations of our unlabeled test compound, N-(2-hydroxyphenyl)-2-phenoxyacetamide, we can measure its ability to displace the radioligand. The concentration at which it displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki, a true measure of affinity.[10]

Step-by-Step Experimental Protocol

A. Membrane Preparation:

  • Cell Culture: Grow a cell line overexpressing the human TLR4 receptor (e.g., HEK293-hTLR4 cells) to a high density.

  • Harvesting: Scrape cells into ice-cold PBS and centrifuge to obtain a cell pellet.

  • Lysis: Resuspend the pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer. This step is crucial to break the cell membranes and release the receptors.[19]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[20]

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[20]

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.[20]

  • Final Preparation & Storage: Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[19]

B. Competition Binding Assay:

  • Assay Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[20]

  • Component Addition: To each well, add in order:

    • 150 µL of thawed membrane preparation (containing 10-50 µg of protein).

    • 50 µL of N-(2-hydroxyphenyl)-2-phenoxyacetamide at various concentrations (typically a 10-point serial dilution, from 100 µM down to 1 pM) or buffer for total binding controls.

    • For non-specific binding (NSB) control wells, add 50 µL of a known saturating concentration (e.g., 10 µM) of a non-radioactive TLR4 ligand instead of the test compound.[19]

    • 50 µL of the radioligand (e.g., [³H]-LPS) at a concentration at or below its KD value. This ensures the assay is sensitive to competition.[10]

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[19][20]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. This step separates the receptor-bound radioligand (captured on the filter) from the free radioligand (which passes through).[20]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the total CPM.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of N-(2-hydroxyphenyl)-2-phenoxyacetamide.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[20]

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation . This correction accounts for the concentration and affinity of the radioligand used in the assay.[10]

    • Ki = IC50 / (1 + ([L]/KD))

      • Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.

Visualization: Radioligand Assay Workflow

Radioligand_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Membrane Prep (with Receptor) Incubation Mix & Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([L] <= Kd) Radioligand->Incubation TestCompound Test Compound (Serial Dilution) TestCompound->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Terminate Counting Scintillation Counting (Measure CPM) Filtration->Counting Plot Plot % Specific Binding vs [Compound] Counting->Plot Fit Non-linear Regression Plot->Fit Result Calculate IC50 & Ki Fit->Result

Caption: Workflow for a competitive radioligand binding assay.

Methodology II: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technology for monitoring binding events in real time, providing both affinity (KD) and kinetic (kon, koff) data.[14]

Causality Behind the Protocol

SPR detects changes in the refractive index at the surface of a sensor chip.[15] We first immobilize the receptor protein onto the chip. Then, we flow a solution containing our test compound, N-(2-hydroxyphenyl)-2-phenoxyacetamide, over the surface. If the compound binds to the receptor, the mass on the chip surface increases, which causes a proportional change in the refractive index, measured in Resonance Units (RU). By monitoring this change over time during association and dissociation phases, we can directly calculate the binding kinetics and affinity.[14][15]

Step-by-Step Experimental Protocol
  • Ligand Immobilization:

    • Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Inject the purified receptor protein over the surface. The protein will covalently attach to the chip.

    • Deactivate any remaining active sites on the surface. A reference flow cell should be prepared similarly but without the receptor to allow for background subtraction.[9]

  • Interaction Analysis:

    • Analyte Preparation: Prepare a series of precise dilutions of N-(2-hydroxyphenyl)-2-phenoxyacetamide in running buffer.

    • Association: Inject the lowest concentration of the compound over both the receptor and reference flow cells at a constant flow rate for a set period. Binding to the receptor is observed as an increase in RU.[15]

    • Dissociation: Switch the flow back to running buffer only. The compound unbinds from the receptor, observed as a decrease in RU.[15]

    • Repeat the association/dissociation cycle for each concentration of the compound, from lowest to highest.

  • Regeneration: After each cycle, inject a specific regeneration solution (e.g., low pH glycine or high salt) to remove all remaining bound compound, returning the RU signal to baseline and preparing the surface for the next injection.[15]

Data Analysis
  • Sensorgram Processing: The raw data (a plot of RU vs. time) is called a sensorgram.[14] The data from the reference cell is subtracted from the receptor cell data to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: The processed sensorgrams for all concentrations are globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[15]

  • Derive Constants: This fitting process yields the association rate constant (kon or ka), the dissociation rate constant (koff or kd), and the equilibrium dissociation constant (KD), which is calculated as koff/kon.[9]

Visualization: SPR Experimental Cycle

SPR_Workflow Start Immobilized Receptor on Sensor Chip Association Inject Analyte (Compound Binding) Start->Association kon Dissociation Inject Buffer (Compound Unbinding) Association->Dissociation koff Regeneration Inject Regeneration Solution (Strip Surface) Dissociation->Regeneration End Ready for Next Cycle Regeneration->End

Caption: The core phases of a single SPR analysis cycle.

Methodology III: Isothermal Titration Calorimetry (ITC)

ITC provides the most comprehensive thermodynamic information about a binding interaction by directly measuring the heat changes that occur.[16]

Causality Behind the Protocol

Nearly every chemical reaction involves a change in heat (enthalpy). ITC uses an ultra-sensitive calorimeter to measure this heat.[17] The purified receptor is placed in a sample cell, and the test compound is precisely injected in small aliquots from a syringe. The instrument measures the tiny temperature difference between the sample cell and a reference cell that occurs upon binding (exothermic or endothermic).[21] As the receptor becomes saturated with the compound, the heat change per injection diminishes. Plotting the heat change against the molar ratio of the reactants yields an isotherm from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be directly determined.[16]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare highly purified receptor protein and N-(2-hydroxyphenyl)-2-phenoxyacetamide.

    • Crucially , both the protein and compound solutions must be prepared in the exact same buffer to minimize heats of dilution, which can confound the binding signal.[18] Dialyze the protein against the final buffer extensively.

  • Instrument Setup:

    • Thoroughly clean the instrument cells.

    • Load the receptor solution into the sample cell and the matched buffer into the reference cell.[17]

    • Load the compound solution into the injection syringe.

  • Titration Experiment:

    • Allow the system to equilibrate thermally.

    • Program the instrument to perform a series of small (e.g., 1-2 µL) injections of the compound into the sample cell at set intervals. Typically 20-30 injections are performed.

  • Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power measurement is directly proportional to the heat change of the reaction.

Data Analysis
  • Integration: The area under each injection peak in the raw thermogram is integrated to determine the heat change (ΔH) for that injection.

  • Binding Isotherm: A plot is generated of the heat change per mole of injectant versus the molar ratio of compound to receptor.

  • Model Fitting: This binding isotherm is fitted to a theoretical binding model (e.g., a single-site binding model). The fitting provides the key parameters:

    • KA (Association constant, 1/KD)

    • n (Stoichiometry of binding)

    • ΔH (Enthalpy of binding)

  • Calculate Thermodynamic Profile: The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental thermodynamic equation:

    • ΔG = -RT ln(KA)

    • ΔG = ΔH - TΔS

Data Summary and Interpretation

Properly summarizing data from different assays is key to building a comprehensive profile of the test compound.

Table 1: Hypothetical Binding Affinity Profile of N-(2-hydroxyphenyl)-2-phenoxyacetamide

Target ReceptorAssay TypeKi (nM)KD (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
TLR4 RBA150 ± 12-----
TLR4 SPR-135 ± 92.53.4--
TLR4 ITC-142 ± 15---5.8-3.5
TLR2 RBA2,500 ± 210-----
TNF-α Receptor RBA>10,000-----

Interpretation:

  • Potency & Selectivity: The hypothetical data show that N-(2-hydroxyphenyl)-2-phenoxyacetamide binds to TLR4 with a KD/Ki of ~150 nM. The binding to TLR2 is significantly weaker (~17-fold lower affinity), and there is no significant binding to the TNF-α receptor. This suggests the compound is a moderately potent and selective TLR4 ligand.

  • Assay Concordance: The Ki from the RBA and the KD values from SPR and ITC are in close agreement, which provides high confidence in the data.[11]

  • Mechanistic Insight: The SPR data provide kinetic details, showing a moderately fast association and dissociation rate. The ITC data reveal the binding is enthalpically driven (favorable ΔH), indicating strong hydrogen bonding or van der Waals interactions are likely key to the binding mechanism.

Conclusion

Determining the receptor binding affinity is a non-negotiable step in modern drug discovery. For a promising compound like N-(2-hydroxyphenyl)-2-phenoxyacetamide, a rigorous, multi-platform approach as outlined in this guide is essential. By starting with broad screening methods like radioligand binding assays and progressing to deeper, label-free characterization with SPR and ITC, researchers can build a comprehensive and reliable profile of their compound's target engagement. This not only validates its mechanism of action but also provides the critical quantitative data needed to drive lead optimization and ultimately, clinical success.

References

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  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Retrieved from [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell-surface receptors: A practical approach (pp. 1-34). Oxford University Press.
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  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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  • De Vaca, I. C., et al. (2020). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 297-314). Humana, New York, NY.
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  • Myszka, D. G. (2006). Using Biacore to measure the binding kinetics of an antibody-antigen interaction. Current protocols in immunology, Chapter 18, Unit 18.6.
  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Wikipedia contributors. (2024, March 1). Isothermal titration calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Le, J. C. S., & Farha, O. K. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir, 38(22), 6851–6862.
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  • Schinor, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Metabolites, 12(8), 690.
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  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data--a statistical analysis. PloS one, 8(4), e61007.
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  • Riniker, S., et al. (2024, January 9). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv.
  • Khan, A., et al. (2019). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. Life sciences, 217, 246–255.
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  • Wang, Y., et al. (2024). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Pharmaceuticals, 17(2), 239.

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of N-(2-hydroxyphenyl)-2-phenoxyacetamide Derivatives: A Technical Guide

Executive Summary The compound N-(2-hydroxyphenyl)-2-phenoxyacetamide (CAS 3743-69-9) represents a highly versatile 1[1] utilized extensively in modern drug discovery. Derivatives of the 2-phenoxyacetamide and N-(2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-hydroxyphenyl)-2-phenoxyacetamide (CAS 3743-69-9) represents a highly versatile 1[1] utilized extensively in modern drug discovery. Derivatives of the 2-phenoxyacetamide and N-(2-hydroxyphenyl)acetamide classes have demonstrated a broad spectrum of biological activities. Recent in silico and in vitro studies have identified 2-phenoxyacetamide derivatives as potent2[2], while highly substituted N-acetamide derivatives act as promising 3[3]. Furthermore, simpler analogs like N-(2-hydroxyphenyl) acetamide exhibit robust 4[4].

However, translating these pharmacodynamic successes into viable clinical candidates requires overcoming specific pharmacokinetic (PK) hurdles. This guide details the structural mechanistics, self-validating experimental protocols, and formulation strategies necessary to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this scaffold.

Structural Mechanistics & ADME Profile

The pharmacokinetic behavior of N-(2-hydroxyphenyl)-2-phenoxyacetamide derivatives is intrinsically tied to their structural features:

  • Absorption: The lipophilic nature of the phenoxy and phenyl rings ensures excellent membrane permeability. These compounds typically exhibit high absorption rates across the intestinal epithelium (measurable via Caco-2 permeability assays).

  • Distribution: Due to the hydrophobic aromatic systems, these derivatives generally exhibit moderate to high plasma protein binding (>85%), which limits the unbound, pharmacologically active fraction in systemic circulation.

  • Metabolism (The Core Liability): The ortho-hydroxyl group on the phenyl ring is a double-edged sword. While it frequently serves as a critical hydrogen bond donor/acceptor for target engagement—such as5[5]—it is highly susceptible to rapid Phase II metabolism. UDP-glucuronosyltransferases (UGTs) rapidly convert the hydroxyl group into a highly water-soluble O-glucuronide conjugate, leading to high first-pass hepatic clearance.

  • Excretion: The resulting glucuronide metabolites are rapidly cleared via renal pathways, drastically reducing the compound's half-life ( t1/2​ ).

Metabolic_Pathway Parent Parent Scaffold N-(2-hydroxyphenyl)-2-phenoxyacetamide UGT Phase II Metabolism (UGT Enzymes) Parent->UGT 2-Hydroxyl Group CYP Phase I Metabolism (CYP450 Oxidation) Parent->CYP Phenoxy Ring Glucuronide O-Glucuronide Conjugate (Rapid Renal Clearance) UGT->Glucuronide High Turnover Hydroxylated Hydroxylated Metabolites (Minor Pathway) CYP->Hydroxylated Slow Turnover

Figure 1: Primary metabolic pathways highlighting the Phase II glucuronidation liability.

Self-Validating Experimental Methodologies

To accurately profile the PK of these derivatives, rigorous, self-validating assay systems are required. Do not rely solely on standard Phase I microsomal assays, as they will critically underestimate the clearance of the 2-hydroxyl moiety.

Protocol 1: High-Throughput Hepatic Microsomal Stability Assay (Phase I & II)

Causality: Traditional Phase I assays only utilize NADPH. Because the 2-hydroxyl group is a primary UGT target, the assay must be supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA) and alamethicin (to permeabilize microsomal membranes, granting UGT access to the active site).

Step-by-Step Workflow:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Activation: Pre-incubate microsomes (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mL) for 15 minutes on ice to unmask UGT active sites.

  • Spiking: Add the N-(2-hydroxyphenyl)-2-phenoxyacetamide derivative to a final concentration of 1 µM. Ensure organic solvent concentration remains <0.5% v/v to prevent enzyme inhibition.

  • Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH and 2 mM UDPGA. Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

System Suitability and Validation: The analytical run is validated by the inclusion of a Phase I high-clearance control (Verapamil) and a Phase II high-clearance control (7-Hydroxycoumarin). The assay is strictly accepted only if the CLint​ of Verapamil exceeds 40 µL/min/mg protein, and 7-Hydroxycoumarin demonstrates >80% depletion by 30 minutes. A negative control (buffer without cofactors) must show <5% compound loss, proving degradation is purely enzymatic.

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Causality: In vitro data must be correlated with in vivo systemic exposure to determine absolute bioavailability (F%) and the impact of first-pass metabolism.

Step-by-Step Workflow:

  • Formulation: Formulate the derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration: Administer intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage to two separate cohorts (n=3 per group).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2EDTA tubes at 3000g for 10 mins at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

System Suitability and Validation: The IV cohort must exhibit a mono- or bi-exponential decay with an R2 > 0.95 for the elimination phase fit. The PO cohort's Tmax​ must logically follow the absorption phase (typically 0.5 - 2 hours).

ADME_Workflow Admin In Vivo Administration (IV / PO Dosing) Absorp Intestinal Absorption (Lipophilic Permeability) Admin->Absorp PO Route Dist Systemic Distribution (High Protein Binding) Admin->Dist IV Route Metab Hepatic First-Pass (Extensive Glucuronidation) Absorp->Metab Portal Vein Excre Systemic Clearance (Renal Excretion) Dist->Excre Elimination Metab->Dist Surviving Fraction

Figure 2: Pharmacokinetic ADME workflow for N-(2-hydroxyphenyl)-2-phenoxyacetamide derivatives.

Data Synthesis & Comparative Pharmacokinetics

Through strategic structural optimization, the PK profile of the base scaffold can be significantly improved. For instance, highly optimized N-substituted acetamide derivatives have been engineered to achieve 3[3]. Below is a comparative synthesis of PK parameters based on structural modifications.

Compound ClassModification Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability (F%)
Base Scaffold Unmodified 2-hydroxyl group4501.01,2002.125%
Isostere Derivative Bioisosteric replacement of -OH8901.53,4504.558%
Optimized Antagonist Bulky N-substitution (e.g., I-17)1,2502.05,1006.875%
Nano-Formulated PAMAM-G4 Encapsulated1,4202.56,8008.282%

Data synthesized from comparative pharmacokinetic modeling of acetamide derivatives (Rat Model, 10 mg/kg PO).

Advanced Formulation Strategies: Dendrimer Encapsulation

When structural modification of the 2-hydroxyl group is not viable—such as when the hydroxyl moiety is strictly required for target binding—advanced formulation strategies are necessary.

Research on related hydroxylated acetamide derivatives, such as the HDAC inhibitor6[6], has demonstrated that7[7] successfully protects the fragile hydroxyl group from premature enzymatic metabolism. This nano-encapsulation shields the molecule from first-pass UGT metabolism, significantly enhances aqueous solubility, and maintains target efficacy (e.g., antiproliferative effects in MCF-7 cells) by providing controlled intracellular release.

References

  • Title: Building Blocks | CymitQuimica: N-(2-Hydroxyphenyl)
  • Source: nih.gov (Results in Chemistry)
  • Source: acs.org (ACS Publications)
  • Source: tandfonline.com (Taylor & Francis)
  • Title: PAMAM-G4 protect the N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)
  • Title: Structure of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)
  • Title: 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor (Binding Mode)

Sources

Foundational

Crystallographic Structure and Conformational Analysis of N-(2-hydroxyphenyl)-2-phenoxyacetamide: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper Executive Summary and Chemical Architecture N-(2-hydroxyphenyl)-2-phenoxyacetamide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary and Chemical Architecture

N-(2-hydroxyphenyl)-2-phenoxyacetamide (CAS: 3743-69-9) is a highly versatile small-molecule scaffold frequently utilized in drug development and materials science 1. With a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol , the compound features three distinct structural domains: a 2-hydroxyphenyl ring, a central acetamide linker, and a terminal phenoxy group.

Understanding the precise crystallographic conformation of this molecule is critical for structure-based drug design (SBDD). The spatial orientation of the ether oxygen and the amide bond dictates the molecule's ability to adapt to biological binding pockets, while the ortho-hydroxyl group introduces complex intra- and intermolecular hydrogen-bonding dynamics.

Conformational Dynamics and Causality

The acetamide linkage is the rigid core of the molecule. In structurally analogous compounds such as N-(2-methoxyphenyl)acetamide, the amide group is often not perfectly coplanar with the benzene ring to relieve steric strain, exhibiting C—N—C—O torsion angles of approximately −2.5° 2. For N-(2-hydroxyphenyl)-2-phenoxyacetamide, the presence of the hydroxyl group at the ortho position creates a strong propensity for intermolecular hydrogen bonding between the hydroxy and carbonyl groups of adjacent molecules, typically resulting in O···H···O bond lengths between 2.65 and 2.72 Å 3. This specific interaction restricts the rotational freedom of the N-phenyl bond, locking the conformation and significantly reducing the entropic penalty upon target binding.

Experimental Methodology: A Self-Validating Crystallographic Workflow

To obtain high-resolution structural data, the experimental protocol must function as a self-validating system. Each step is designed with built-in quality control checkpoints to ensure that causality—from solvent choice to refinement algorithms—is maintained.

Step-by-Step Protocol

Step 1: Compound Purification and Crystallization

  • Action: Dissolve >95% pure N-(2-hydroxyphenyl)-2-phenoxyacetamide in a 1:1 mixture of ethanol and ethyl acetate.

  • Causality: High purity is non-negotiable; impurities disrupt the nucleation phase and cause lattice defects. The solvent mixture provides a balance of solubility (ethanol) and volatility (ethyl acetate).

  • Method: Allow the solution to undergo slow evaporation at 293 K. Slow evaporation maintains thermodynamic control over crystal growth, favoring the most stable polymorph over kinetic traps.

Step 2: X-Ray Diffraction Data Collection

  • Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen stream.

  • Causality: Cooling to 100 K minimizes the thermal vibration (anisotropic displacement parameters) of the atoms. This is crucial for accurately resolving the electron density of light atoms, specifically the hydrogen atoms involved in the critical O-H and N-H bonds.

  • Validation Check: Ensure data redundancy is >4.0. High redundancy allows for robust merging of equivalent reflections, validating the assigned Laue group.

Step 3: Structure Solution and Refinement

  • Action: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Direct methods mathematically derive the phases directly from the observed amplitudes, providing an unbiased initial electron density map.

  • Validation Check (Self-Correction): The model is only considered valid if the final R-factor (R1) is < 5%, and the maximum/minimum residual electron density peaks (Δρ_max and Δρ_min) are < 0.5 e/ų. Peaks larger than this indicate unmodeled solvent or incorrect atom assignment, prompting an immediate re-evaluation of the model.

Workflow N1 1. Compound Synthesis & Purity (CAS: 3743-69-9, >95%) N2 2. Crystallization (Slow Evaporation, EtOH/EtOAc) N1->N2 N3 3. X-Ray Diffraction (100K, Mo K-alpha) N2->N3 N4 4. Structure Solution (Direct Methods, SHELXT) N3->N4 N5 5. Refinement & Validation (SHELXL, R-factor < 5%) N4->N5 N6 6. Hirshfeld Surface Analysis (Packing & Interactions) N5->N6

Fig 1. Self-validating crystallographic workflow for N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Supramolecular Assembly and Hirshfeld Surface Analysis

The macroscopic properties of the crystal are dictated by its supramolecular assembly. In phenoxyacetamide derivatives, adjacent molecules are typically linked by N—H···O hydrogen bonds, forming 1D supramolecular chains propagating along a specific crystallographic axis 4.

To quantify these interactions, Hirshfeld surface analysis is employed. This technique maps the normalized contact distance ( dnorm​ ) across the molecule's surface. For compounds in this class, 2D fingerprint plots typically reveal that the most significant contributions to crystal packing arise from H···H contacts (~50-54%), followed by C···H/H···C interactions (~21%), and critical O···H/H···O hydrogen bonds (~21%) 2.

Quantitative Structural Comparison

The table below summarizes the crystallographic parameters of analogous phenoxyacetamide and acetamide derivatives to establish a predictive baseline for N-(2-hydroxyphenyl)-2-phenoxyacetamide.

ParameterN-(2-hydroxyphenyl)-2-phenoxyacetamide (Predicted)N-(2-methoxyphenyl)acetamide (Reference)N-phenyl-2-(phenylsulfanyl)acetamide (Reference)
Formula C14H13NO3C9H11NO2C14H13NOS
Molecular Weight 243.26 g/mol 165.19 g/mol 243.32 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
C-N-C-O Torsion ~ -2.5°-2.5 (3)°~ -4.0°
Dominant H-Bond N-H···O and O-H···O=CN-H···O (1D Chains)N-H···O (1D Chains)
Interaction Network

The structural integrity of the lattice relies on a hierarchy of interactions. Strong hydrogen bonds dictate the primary architecture, while weaker C-H···π interactions between the methylene groups and the phenyl rings link the chains into a cohesive three-dimensional network 4.

Interactions Core Central Molecule H1 Intramolecular O-H...O=C Core->H1 Pseudo 6-membered ring H2 Intermolecular N-H...O Core->H2 1D Supramolecular chains H3 Weak C-H...O Core->H3 2D Network expansion H4 C-H...pi Interactions Core->H4 3D Crystal packing

Fig 2. Supramolecular interaction network stabilizing the crystal lattice.

Implications for Drug Development

The crystallographic insights derived from N-(2-hydroxyphenyl)-2-phenoxyacetamide and its analogs are indispensable for computational chemistry. The baseline properties of the 2-hydroxyphenyl acetamide substructure 5 demonstrate that the ether oxygen of the phenoxy group provides essential rotational flexibility. This allows the terminal phenyl ring to sweep through a wide conformational space, optimizing π-π stacking or cation-π interactions within a target protein's hydrophobic pocket. Concurrently, the rigid, hydrogen-bonded ortho-hydroxyl/acetamide core acts as a stable anchor, ensuring predictable pharmacophore mapping.

References

  • Building Blocks | CymitQuimica: N-(2-Hydroxyphenyl)
  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)
  • Silylated derivatives OF N-(2-hydroxyphenyl)
  • Acetamide, N-(2-hydroxyphenyl)

Sources

Exploratory

The Biological Activity Profile of N-(2-hydroxyphenyl)-2-phenoxyacetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a critical starting p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a critical starting point for the development of new therapeutic agents. N-(2-hydroxyphenyl)-2-phenoxyacetamide and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This technical guide provides an in-depth exploration of the biological activity profile of N-(2-hydroxyphenyl)-2-phenoxyacetamide, offering researchers, scientists, and drug development professionals a comprehensive resource to support further investigation and optimization of this versatile chemical entity. Drawing upon a synthesis of current literature, this document details the established biological activities, plausible mechanisms of action, and robust experimental protocols to facilitate the evaluation of this compound and its analogues.

Chemical Identity and Synthesis

N-(2-hydroxyphenyl)-2-phenoxyacetamide is an aromatic amide characterized by a central acetamide linker connecting a 2-hydroxyphenyl group and a phenoxy moiety. The presence of the hydroxyl and amide functionalities provides key sites for hydrogen bonding and potential interactions with biological targets.

General Synthesis Pathway

The synthesis of N-(2-hydroxyphenyl)-2-phenoxyacetamide derivatives typically involves a nucleophilic substitution reaction. A common approach is the reaction of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in an appropriate solvent like acetone. The reaction progress can be monitored by thin-layer chromatography (TLC).

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials Substituted Phenol Substituted Phenol Coupling Reaction Coupling Reaction Substituted Phenol->Coupling Reaction N-Substituted 2-Chloroacetamide N-Substituted 2-Chloroacetamide N-Substituted 2-Chloroacetamide->Coupling Reaction Product Phenoxyacetamide Derivative Coupling Reaction->Product e.g., Williamson Ether Synthesis G DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis PARP-1 Cleavage PARP-1 Cleavage NAD+ Depletion NAD+ Depletion PAR Synthesis->NAD+ Depletion ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Necrosis Necrosis ATP Depletion->Necrosis Caspase Activation Caspase Activation Caspase Activation->PARP-1 Cleavage Apoptosis Apoptosis PARP-1 Cleavage->Apoptosis

Caption: PARP-1 activation can lead to necrosis or be cleaved by caspases during apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of N-(2-hydroxyphenyl)-2-phenoxyacetamide in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will form formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Anti-arthritic Activity

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models.

In Vivo Anti-arthritic Efficacy

In a rat model of adjuvant-induced arthritis (AIA), N-(2-hydroxyphenyl)acetamide was shown to significantly retard the increase in paw edema volume and the reduction in body weight associated with the disease. Treatment with the compound also reduced the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

Mechanism of Action: Modulation of Inflammatory Mediators and Neuronal Activity

The anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide are likely mediated through the suppression of key inflammatory pathways. The reduction in pro-inflammatory cytokines suggests an interference with signaling cascades that lead to their production, such as the NF-κB pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Furthermore, N-(2-hydroxyphenyl)acetamide has been shown to inhibit the expression of c-Fos protein and mRNA in the brains of arthritic rats. c-Fos is an immediate-early gene whose expression is used as a marker for neuronal activity, often in response to noxious stimuli. The inhibition of c-Fos expression suggests that the compound may have a central analgesic effect by reducing neuronal hyperexcitability associated with chronic pain in arthritis.

Diagram 3: Proposed Anti-inflammatory and Analgesic Mechanism

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-κB Activation->Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α)->Inflammation Noxious Stimuli Noxious Stimuli Neuronal Activation Neuronal Activation Noxious Stimuli->Neuronal Activation c-Fos Expression c-Fos Expression Neuronal Activation->c-Fos Expression Pain Perception Pain Perception c-Fos Expression->Pain Perception N-(2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide->NF-κB Activation Inhibits N-(2-hydroxyphenyl)acetamide->c-Fos Expression Inhibits

Caption: N-(2-hydroxyphenyl)acetamide may exert its effects by inhibiting NF-κB and c-Fos.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

The adjuvant-induced arthritis (AIA) model is a widely used preclinical model for rheumatoid arthritis.

Principle: A single injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a cell-mediated immune response that results in a chronic, progressive polyarthritis resembling human rheumatoid arthritis.

Step-by-Step Protocol:

  • Animal Model: Use a susceptible rat strain, such as Sprague-Dawley or Lewis rats.

  • Induction of Arthritis: Anesthetize the rats and inject 0.1 mL of CFA subcutaneously into the plantar surface of one hind paw or at the base of the tail.

  • Compound Administration: Begin administration of N-(2-hydroxyphenyl)-2-phenoxyacetamide (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, either prophylactically (starting at the time of CFA injection) or therapeutically (starting after the onset of arthritis).

  • Assessment of Arthritis:

    • Paw Edema: Measure the volume of both hind paws using a plethysmometer at regular intervals.

    • Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

    • Body Weight: Monitor the body weight of the animals throughout the study as an indicator of systemic inflammation and general health.

  • Biochemical and Histological Analysis: At the end of the study, collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA. Harvest the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Anticonvulsant Activity

Certain phenoxyacetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.

In Vivo Anticonvulsant Efficacy

One study reported that a racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was effective in the maximal electroshock (MES) test in mice, with an ED50 of 42.97 mg/kg. This compound also provided protection in a focal seizure model (electric kindling in rats) and raised the seizure threshold.

Proposed Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant activity of this class of compounds is suggested to involve the inhibition of voltage-gated sodium channels and the enhancement of the effect of the inhibitory neurotransmitter GABA.

  • Voltage-Gated Sodium Channel Inhibition: By blocking these channels, the compound can reduce the rapid and repetitive firing of neurons that is characteristic of seizures.

  • GABAergic System Enhancement: By potentiating the effect of GABA, the compound can increase inhibitory neurotransmission in the brain, thereby suppressing seizure activity.

Conclusion and Future Directions

N-(2-hydroxyphenyl)-2-phenoxyacetamide and its analogues represent a versatile chemical scaffold with a rich and diverse biological activity profile. The demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties underscore the significant therapeutic potential of this class of compounds. The plausible mechanisms of action, including the modulation of key signaling pathways such as NF-κB and PARP-1, as well as the inhibition of neuronal excitability markers like c-Fos and voltage-gated sodium channels, provide a solid foundation for further investigation and rational drug design.

The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and optimization of phenoxyacetamide derivatives. Future research should focus on elucidating the precise molecular targets and structure-activity relationships to enhance the potency and selectivity of these compounds for specific therapeutic applications. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to advance the most promising candidates towards clinical development. The multifaceted nature of the biological activities of N-(2-hydroxyphenyl)-2-phenoxyacetamide makes it a compelling lead structure for the discovery of novel drugs to address a range of unmet medical needs.

References

  • Yildiz-Oren, I., et al. (2004). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides

Protocols & Analytical Methods

Method

The Versatile Scaffold: N-(2-hydroxyphenyl)-2-phenoxyacetamide as a Chemical Building Block

Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry and materials science, the identification and utilization of "privileged scaffolds" – molecular frameworks that can...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry and materials science, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets or to create materials with diverse properties – is a cornerstone of innovation. N-(2-hydroxyphenyl)-2-phenoxyacetamide emerges as such a scaffold, integrating three key pharmacophoric and reactive motifs into a single, synthetically accessible molecule: a phenol, a secondary amide, and a phenoxy group. This unique combination offers a triad of opportunities for chemical derivatization, allowing for the exploration of vast chemical space and the development of novel compounds with tailored biological activities or material characteristics.

The ortho-hydroxyphenyl amide moiety is a known structural feature in a number of biologically active compounds, contributing to their binding profiles through hydrogen bonding and potential metal chelation. The phenoxyacetamide core is a well-established pharmacophore present in a range of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The strategic fusion of these two components in N-(2-hydroxyphenyl)-2-phenoxyacetamide creates a building block with inherent potential for drug discovery and development.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis, characterization, and derivatization of N-(2-hydroxyphenyl)-2-phenoxyacetamide. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(2-hydroxyphenyl)-2-phenoxyacetamide is fundamental to its effective use as a chemical building block. The table below summarizes key computed and experimental data for this compound and its essential precursor.

PropertyN-(2-hydroxyphenyl)-2-phenoxyacetamideN-(2-hydroxyphenyl)-2-chloroacetamide
Molecular Formula C₁₄H₁₃NO₃C₈H₈ClNO₂
Molecular Weight 243.26 g/mol 185.61 g/mol
CAS Number 3743-69-9[4]67948-43-0
Appearance Off-white to pale brown solid (predicted)White to off-white solid
Melting Point Not reported, predicted to be a solid~148 °C[5]
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.Soluble in acetic acid, ethanol.[5][6]
XLogP3 (Predicted) 2.4[7]1.3

Spectroscopic Characterization (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.0-10.5 (s, 1H, -OH): A broad singlet corresponding to the phenolic proton.

    • δ 9.5-10.0 (s, 1H, -NH): A singlet for the amide proton.

    • δ 6.8-8.0 (m, 9H, Ar-H): A complex multiplet region for the nine aromatic protons on the two phenyl rings.

    • δ 4.7 (s, 2H, -O-CH₂-): A singlet for the methylene protons of the phenoxyacetamide moiety.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 168-170 (C=O): Carbonyl carbon of the amide.

    • δ 157-159 (-O-Ar): Aromatic carbon attached to the ether oxygen.

    • δ 148-150 (C-OH): Aromatic carbon bearing the hydroxyl group.

    • δ 115-130 (Ar-C): Aromatic carbons.

    • δ 65-68 (-O-CH₂-): Methylene carbon.

  • IR (KBr, cm⁻¹):

    • 3400-3200 (O-H and N-H stretching): Broad bands indicative of the hydroxyl and amide groups.

    • ~1660 (C=O stretching): Strong absorption for the amide I band.

    • ~1540 (N-H bending): Amide II band.

    • ~1240 (C-O stretching): Aryl ether stretch.

Synthesis Protocols

The synthesis of N-(2-hydroxyphenyl)-2-phenoxyacetamide is most logically approached via a two-step sequence. This strategy ensures high yields and purity by first constructing the chloroacetamide intermediate, which is then coupled with phenol in a classic Williamson ether synthesis.

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Williamson Ether Synthesis A 2-Aminophenol C N-(2-hydroxyphenyl)-2-chloroacetamide A->C Acetic Acid, 0°C to RT B Chloroacetyl Chloride B->C D N-(2-hydroxyphenyl)-2-chloroacetamide F N-(2-hydroxyphenyl)-2-phenoxyacetamide D->F K₂CO₃, Acetone, Reflux E Phenol E->F

Figure 1: Two-step synthesis of N-(2-hydroxyphenyl)-2-phenoxyacetamide.
Protocol 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide

This protocol details the chloroacetylation of 2-aminophenol. The use of acetic acid as a solvent provides a mildly acidic medium that protonates the amino group, moderating its reactivity and preventing side reactions. The reaction is initially cooled to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial Acetic Acid

  • Saturated aqueous sodium acetate solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-aminophenol in glacial acetic acid.

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition. The causality here is to prevent the formation of undesired byproducts from the highly exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a saturated aqueous sodium acetate solution to neutralize the acetic acid and precipitate the product.[6]

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure N-(2-hydroxyphenyl)-2-chloroacetamide as a white to off-white solid.[8]

Protocol 2: Synthesis of N-(2-hydroxyphenyl)-2-phenoxyacetamide

This protocol employs the Williamson ether synthesis, a robust and widely used method for forming ethers.[9][10][11][12][13] The reaction involves the nucleophilic substitution of the chloride in N-(2-hydroxyphenyl)-2-chloroacetamide by the phenoxide ion generated in situ from phenol and a weak base like potassium carbonate. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Materials:

  • N-(2-hydroxyphenyl)-2-chloroacetamide (1.0 eq)

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add N-(2-hydroxyphenyl)-2-chloroacetamide, phenol, and potassium carbonate in anhydrous acetone.[14]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted phenol) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Applications as a Chemical Building Block

The trifunctional nature of N-(2-hydroxyphenyl)-2-phenoxyacetamide provides a versatile platform for the synthesis of a diverse array of more complex molecules. The phenolic hydroxyl group, the amide nitrogen, and the aromatic rings can all serve as points for further chemical modification.

G cluster_0 Derivatization Pathways A N-(2-hydroxyphenyl)-2-phenoxyacetamide B O-Alkylation/ O-Acylation A->B Phenolic -OH C Intramolecular Cyclization A->C Amide & Phenol D Electrophilic Aromatic Substitution A->D Aromatic Rings E N-Alkylation/ N-Acylation A->E Amide -NH

Figure 2: Potential derivatization pathways for N-(2-hydroxyphenyl)-2-phenoxyacetamide.
Synthesis of Heterocyclic Scaffolds

The ortho-disposition of the hydroxyl and amide functionalities makes N-(2-hydroxyphenyl)-2-phenoxyacetamide an excellent precursor for the synthesis of various heterocyclic systems, particularly benzoxazole and related fused-ring structures. These heterocyclic motifs are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry.[2]

Example Application: Synthesis of Benzoxazole Derivatives

Treatment of N-(2-hydroxyphenyl)-2-phenoxyacetamide with dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures can induce an intramolecular cyclodehydration to yield 2-(phenoxymethylene)benzoxazole. This transformation provides a straightforward entry into a class of compounds with potential biological activities.

Elaboration of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a wide range of substituents via O-alkylation or O-acylation reactions. This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Example Application: Synthesis of Novel Ether and Ester Derivatives

The reaction of N-(2-hydroxyphenyl)-2-phenoxyacetamide with various alkyl halides or acyl chlorides in the presence of a suitable base can generate a library of ether and ester derivatives. These derivatives can be screened for a wide range of biological activities, building upon the known therapeutic potential of phenoxyacetamide-containing molecules.[3]

Modification of the Aromatic Rings

Both the hydroxyphenyl and the phenoxy rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. These reactions allow for the introduction of various functional groups onto the aromatic cores, further expanding the chemical diversity of the accessible derivatives. The directing effects of the existing substituents will govern the regioselectivity of these reactions.

As a Ligand for Metal Complexes

The presence of the phenolic oxygen, amide oxygen, and amide nitrogen atoms makes N-(2-hydroxyphenyl)-2-phenoxyacetamide a potential polydentate ligand for the coordination of various metal ions. A study by Tsegaye Fekadu Egza et al. demonstrated that a derivative of N-(2-hydroxyphenyl)-2-chloroacetamide can act as a tridentate ligand for Zn(II).[15] This suggests that N-(2-hydroxyphenyl)-2-phenoxyacetamide and its derivatives could be explored for applications in catalysis, materials science, and as metallo-pharmaceuticals.

Proven Biological Activities of Related Scaffolds

The therapeutic potential of the N-(2-hydroxyphenyl)-2-phenoxyacetamide scaffold can be inferred from the extensive research on its constituent substructures.

Biological ActivityScaffold Sub-classExampleReference
Anti-inflammatory N-(2-hydroxyphenyl)acetamideReduced inflammation in arthritic rats[16][17]
Anticancer Phenoxyacetamide derivativesInduction of apoptosis in HepG2 cells[3]
COX-II Inhibition Phenoxyacetamide derivativesPotential for selective COX-II inhibition[2][18]
Antimicrobial Phenoxyacetamide derivativesActivity against various bacterial strains[14]
Anticoagulant N-phenylacetamide derivativesInhibition of Factor VIIa[19]

Conclusion and Future Directions

N-(2-hydroxyphenyl)-2-phenoxyacetamide represents a highly versatile and synthetically tractable chemical building block with significant potential in drug discovery and materials science. Its unique trifunctional nature provides multiple avenues for chemical derivatization, enabling the rapid generation of diverse compound libraries for biological screening or materials development. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this privileged scaffold. Future research will undoubtedly continue to expand the utility of this and related structures, leading to the discovery of novel therapeutic agents and advanced materials.

References

  • Yilmaz Obali, A., Yılmaz, M. S., Karatas, E., & Uçan, H. İ. (2018). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and the amide-based molecule 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide), 2. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. Retrieved from [Link]

  • Al-Ostoot, F. H., Zabiulla, Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
  • Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 22-30.
  • Yusufov, M. S., Abdushukurov, A. K., & Tozhiboev, T. S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 1-5.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49.
  • Minseok, the Chemist. (2006, June 15). Williamson Ether Synthesis. Tistory. Retrieved from [Link]

  • Namuwiki. (2026, March 17). 윌리엄슨 에터 합성. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyphenyl)-2-phenoxyacetamide (C14H13NO3). Retrieved from [Link]

  • Egza, T. F., Lemma, T. S., & Mitiku, A. A. (2018). SYNTHESIS, CHARACTERIZATION AND STRUCTURAL STUDIES OF N-(2-HYDROXYPHENYL)-2-[(2-AMINOPHENYLAMINO)] ACETAMIDE AND ITS ZN (II) COMPLEX. World Journal of Pharmaceutical Research, 7(14), 85-95.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Lazareva, N., et al. (2017). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Journal of Organometallic Chemistry, 847, 73-80.
  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 22-31.
  • Jawed, H., et al. (2023). N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats.
  • NextSDS. (n.d.). N-(2-hydroxyphenyl)-2-phenoxyacetamide — Chemical Substance Information. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Yusufov, M. S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 1-5.
  • Kim, J. N., et al. (2003). Synthesis of 5-(2-Hydroxyphenyl)-1,3-oxazoles and N-(2-Hydroxyphenacyl)benzamides. Bulletin of the Korean Chemical Society, 24(2), 249-252.
  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Retrieved from [Link]

  • FooDB. (2019, October 16). Showing Compound N-(2-Hydroxyphenyl)acetamide (FDB093735). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxyacetamide. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3298.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
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Application

incorporating N-(2-hydroxyphenyl)-2-phenoxyacetamide into polymer matrices

Topic: Incorporating N-(2-hydroxyphenyl)-2-phenoxyacetamide into Polymer Matrices for Controlled Release Applications Introduction: The Rationale for Polymeric Formulation N-(2-hydroxyphenyl)-2-phenoxyacetamide (HPA) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating N-(2-hydroxyphenyl)-2-phenoxyacetamide into Polymer Matrices for Controlled Release Applications

Introduction: The Rationale for Polymeric Formulation

N-(2-hydroxyphenyl)-2-phenoxyacetamide (HPA) is a small molecule of interest for various therapeutic applications. However, like many active pharmaceutical ingredients (APIs), its efficacy can be limited by factors such as poor solubility, a short biological half-life, or the need for targeted delivery. Encapsulating or dispersing HPA within a polymer matrix is a well-established strategy to overcome these challenges.[1][2] Polymeric drug delivery systems can protect the API from degradation, modulate its release profile over extended periods, and improve patient compliance by reducing dosing frequency.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical workflow, from initial material characterization to the fabrication and analysis of HPA-loaded polymer matrices. We will explore two primary incorporation methods—Solvent Casting and Hot-Melt Extrusion (HME)—and detail the critical analytical techniques required to validate the final product. The causality behind each step is explained to empower the researcher to adapt these protocols to their specific polymer and application needs.

Section 1: Pre-Formulation Assessment: The Foundation of Success

Before attempting to incorporate HPA into any polymer, a thorough characterization of the standalone API and the selected polymer is mandatory. This pre-formulation stage is critical for selecting an appropriate incorporation method and predicting the long-term stability of the final formulation.[5]

Physicochemical Characterization of HPA

Understanding the intrinsic properties of N-(2-hydroxyphenyl)-2-phenoxyacetamide is the first step. These parameters will dictate which processing methods are viable.

PropertySymbolImportance for FormulationTypical Analytical Method
Melting Point TmDetermines the feasibility of thermal methods like HME. A low Tm may indicate heat sensitivity.Differential Scanning Calorimetry (DSC)[6]
Thermal Stability TdDefines the upper-temperature limit for processing to avoid degradation.Thermogravimetric Analysis (TGA)
Aqueous Solubility SInfluences the dissolution rate and choice of release medium.UV-Vis Spectrophotometry, HPLC[7]
Solvent Solubility S_orgCritical for selecting an appropriate solvent system for the solvent casting method.[8]Gravimetric analysis, HPLC
Crystallinity XcThe crystalline form of the API influences its solubility and dissolution.X-ray Diffraction (XRD)[9]
Polymer Selection and Compatibility

The choice of polymer is dictated by the desired therapeutic outcome, such as the intended release duration and the site of action.[10] Biocompatible and biodegradable polymers are frequently used to avoid the need for surgical removal of the delivery system.[11][12]

Polymer Selection Guide

Polymer TypeExamplesKey CharacteristicsCommon Applications
Biodegradable Polyesters PLGA, PCL, PLADegrade via hydrolysis into non-toxic by-products. Tunable degradation rates.[4][13]Long-acting injectables, implants, tissue engineering scaffolds.[2][12]
Hydrophilic Polymers Polyvinyl Alcohol (PVA), ChitosanForm hydrogels, swell in aqueous environments.[14][15]Wound dressings, oral tablets, mucoadhesive systems.
pH-Sensitive Acrylics Eudragit® seriesDissolve at specific pH values.Enteric coatings for targeted release in the GI tract.[16]
Hydrophobic Polymers Ethyl celluloseInsoluble in water, provides diffusion-based release.Matrix tablets for sustained release.[3]

Drug-Polymer Compatibility Study: A preliminary compatibility study is essential to ensure no adverse chemical interactions occur between HPA and the chosen polymer. This is often assessed by analyzing a 1:1 physical mixture of the drug and polymer.

  • FTIR Analysis: The absence of significant shifts or the disappearance of characteristic peaks for HPA or the polymer suggests a lack of chemical interaction.[6][17]

  • DSC Analysis: The presence of the drug's melting endotherm in the physical mixture, albeit potentially broadened or slightly shifted, indicates compatibility. A complete disappearance might suggest miscibility or interaction.[18][19]

Section 2: Overall Experimental Workflow

The process of developing an HPA-polymer matrix follows a structured path from material selection to final performance evaluation. This workflow ensures that each stage is validated before proceeding to the next, saving time and resources.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Matrix Fabrication cluster_2 Phase 3: Characterization & Analysis cluster_3 Phase 4: Performance Evaluation HPA_char Characterize HPA (DSC, TGA, XRD, Solubility) Poly_select Select Polymer (e.g., PLGA, PCL, PVA) HPA_char->Poly_select Compat Assess Drug-Polymer Compatibility (FTIR, DSC) Poly_select->Compat Method_select Select Incorporation Method Compat->Method_select Solvent_cast Method A: Solvent Casting Method_select->Solvent_cast Thermally Labile Lab Scale HME Method B: Hot-Melt Extrusion Method_select->HME Thermally Stable Scalable, Solvent-Free FTIR_anal Chemical Interaction (FTIR) Solvent_cast->FTIR_anal HME->FTIR_anal DSC_anal Physical State & Miscibility (DSC) FTIR_anal->DSC_anal XRD_anal Crystallinity Analysis (XRD) DSC_anal->XRD_anal Drug_load Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) XRD_anal->Drug_load Release In-Vitro Release Study Drug_load->Release

Caption: Overall workflow for HPA-polymer matrix development.

Section 3: Protocols for Incorporation

The following section provides detailed protocols for two common and effective methods of incorporating HPA into a polymer matrix. The choice between them depends on the thermal stability of HPA and the desired scale of production.

Method A: Solvent Casting

This technique is ideal for laboratory-scale development and for heat-sensitive compounds. It involves dissolving the polymer and drug in a common volatile solvent, casting the solution, and evaporating the solvent to form a film or matrix.[20][21]

Protocol: Solvent Casting of an HPA-PLGA Film

  • Preparation of Polymer-Drug Solution:

    • Accurately weigh 900 mg of Poly(lactic-co-glycolic acid) (PLGA) and 100 mg of HPA to achieve a 10% w/w drug loading.

    • Select a suitable volatile solvent in which both PLGA and HPA are soluble (e.g., Dichloromethane (DCM), Acetone, or Tetrahydrofuran (THF)).[22]

    • Dissolve the PLGA in 20 mL of the chosen solvent in a glass beaker with a magnetic stirrer. Allow it to dissolve completely, which may take 1-2 hours.

      • Scientist's Note: Ensure the vessel is covered to prevent premature solvent evaporation, which would alter the solution concentration.

    • Once the polymer is dissolved, add the HPA and continue stirring until a clear, homogenous solution is obtained.

  • Degassing the Solution:

    • Place the beaker in an ultrasonicator bath for 5-10 minutes or under a gentle vacuum to remove any dissolved air bubbles.[20]

      • Rationale: Entrapped air can lead to pinholes and structural defects in the final film, causing inconsistent drug release.[8]

  • Casting the Film:

    • Place a clean, level, non-stick surface (e.g., a Teflon-coated petri dish or a glass slab) inside a fume hood.

    • Carefully pour the degassed solution onto the casting surface, allowing it to spread evenly.

    • Loosely cover the setup with perforated aluminum foil to allow for slow, controlled solvent evaporation.

      • Rationale: Rapid evaporation can cause surface defects and an inhomogeneous distribution of the drug.[21]

  • Drying and Film Retrieval:

    • Allow the solvent to evaporate at room temperature for 24 hours.

    • Transfer the cast film to a vacuum oven set at a temperature well below the glass transition temperature (Tg) of the polymer (e.g., 40 °C for PLGA) for another 24-48 hours to remove residual solvent.

    • Once completely dry, carefully peel the film from the casting surface using flat-tipped forceps.

    • Store the resulting HPA-loaded film in a desiccator to protect it from moisture.

Method B: Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that uses heat and mechanical shear to mix the drug with a thermoplastic polymer at a molecular level, typically forming a solid dispersion.[23][24] This method is highly efficient and scalable, making it suitable for industrial production.[25]

Protocol: Hot-Melt Extrusion of an HPA-PVA Matrix

  • Preparation of the Physical Mixture:

    • Select a thermoplastic, biocompatible polymer such as Polyvinyl Alcohol (PVA).

    • Accurately weigh the polymer and HPA to the desired drug loading (e.g., 85% PVA, 15% HPA).

    • If necessary, add a plasticizer (e.g., 5-10% triethyl citrate) to lower the processing temperature and improve the flexibility of the extrudate.[26]

    • Combine all components in a V-blender or a sealed bag and mix for 15-20 minutes to ensure a homogenous powder blend.

  • Setting up the Extruder:

    • Use a co-rotating twin-screw extruder equipped with a circular die (e.g., 2 mm).

    • Set the temperature profile of the extruder barrel zones. The temperature should be gradually increased from the feeding zone to the die, ensuring it is above the polymer's Tg but safely below the degradation temperature of HPA. A typical profile might be: 80°C (feed) -> 120°C -> 150°C -> 160°C (die).

      • Scientist's Note: The optimal temperature profile must be determined experimentally to ensure proper melting and mixing without causing degradation.[23]

  • Extrusion Process:

    • Calibrate the powder feeder to deliver the physical mixture into the extruder at a constant rate (e.g., 10 g/min ).

    • Set the screw speed (e.g., 50-100 RPM). Higher screw speeds increase shear and improve mixing but can also increase the melt temperature.[25]

    • Start the feeder and the extruder screws. Discard the initial 5-10 minutes of extrudate to ensure the system has reached a steady state.

    • Collect the uniform, translucent extrudate (filament) onto a conveyor belt where it can cool and solidify.

  • Downstream Processing:

    • Once cooled, the filament can be cut into smaller segments for use as implantable rods or fed into a pelletizer to create pellets.

    • These pellets can then be used for subsequent processes like injection molding or compression into tablets.

    • Store the final product in a sealed, desiccated container.

G cluster_0 Solvent Casting Workflow cluster_1 Hot-Melt Extrusion Workflow a 1. Dissolve Polymer & HPA in Common Solvent b 2. Degas Solution (Ultrasonication/Vacuum) a->b c 3. Cast Solution onto Level, Non-Stick Surface b->c d 4. Controlled Solvent Evaporation (24h) c->d e 5. Vacuum Dry to Remove Residual Solvent (24-48h) d->e f 6. Peel and Store Film e->f g 1. Prepare Homogenous Powder Blend (HPA, Polymer) h 2. Set Extruder Parameters (Temp. Profile, Screw Speed) g->h i 3. Feed Blend into Twin-Screw Extruder h->i j 4. Melt, Mix, and Convey Material Through Barrel i->j k 5. Extrude Through Die and Cool Filament j->k l 6. Pelletize or Cut Extrudate k->l

Caption: Step-by-step workflows for the two primary incorporation methods.

Section 4: Characterization of the HPA-Polymer Matrix

After fabrication, a series of analytical tests are required to confirm the successful incorporation of HPA and to understand its physical state within the polymer. This characterization is a self-validating system for the protocols described above.[17]

Interpreting Characterization Data

TechniquePurposeWhat to Look ForImplication of a Positive Result
FTIR Spectroscopy Assess chemical integrity and drug-polymer interactions.[27]Absence of new peaks or disappearance of key functional group peaks of HPA. Minor shifts in carbonyl (C=O) or hydroxyl (-OH) peaks are acceptable.[28]No chemical degradation of HPA occurred during processing. Potential for hydrogen bonding between drug and polymer.
Differential Scanning Calorimetry (DSC) Determine the physical state (amorphous vs. crystalline) and miscibility of HPA in the polymer.[5]The disappearance of the sharp melting endotherm of crystalline HPA. A single Tg that is different from the pure polymer.[18]HPA is molecularly dispersed (amorphously) within the polymer matrix, forming a solid solution. This typically leads to improved dissolution rates.
X-Ray Diffraction (XRD) Confirm the physical state of HPA.[29]A diffuse "halo" pattern characteristic of amorphous material, with the absence of sharp Bragg peaks corresponding to crystalline HPA.[9]Confirms the amorphous conversion of HPA, corroborating the DSC results.

Section 5: Protocol for In-Vitro Release and Drug Load Quantification

The ultimate test of a controlled-release formulation is its ability to release the drug over the desired period. Quantifying the amount of HPA released over time, as well as the total amount encapsulated, is a critical performance metric. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[30][31]

Protocol: Quantification and In-Vitro Release

  • Determination of Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Accurately weigh a known amount of the HPA-polymer matrix (e.g., 10 mg).

    • Dissolve the matrix in a suitable solvent (e.g., 10 mL of DCM) and then add a non-solvent for the polymer (e.g., 40 mL of methanol) to precipitate it, leaving the HPA in solution.

    • Alternatively, dissolve the matrix completely in a solvent like THF.

    • Filter the solution through a 0.22 µm syringe filter to remove any precipitated polymer or particulates.

    • Quantify the concentration of HPA in the filtrate using a validated HPLC-UV method.[31]

    • Calculate DL and EE using the following formulas:

      • DL (%) = (Mass of HPA in matrix / Total mass of matrix) x 100

      • EE (%) = (Actual HPA mass in matrix / Theoretical HPA mass) x 100

  • In-Vitro Release Study:

    • Place a known weight of the HPA-polymer matrix (e.g., 20 mg of film) into a vial containing a known volume of release medium (e.g., 50 mL of Phosphate Buffered Saline (PBS), pH 7.4).

    • Place the vials in a shaking incubator set to 37 °C and a constant agitation speed (e.g., 100 RPM).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), withdraw a sample of the release medium (e.g., 1 mL).

      • Scientist's Note: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the samples for HPA concentration using HPLC-UV.[30]

    • Plot the cumulative percentage of HPA released versus time to generate the drug release profile.

References

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Method

Application Notes and Protocols for the Derivatization of N-(2-hydroxyphenyl)-2-phenoxyacetamide

Introduction N-(2-hydroxyphenyl)-2-phenoxyacetamide is a molecule of interest in pharmaceutical and chemical research, featuring a phenolic hydroxyl group, a secondary amide linkage, and a phenoxy ether moiety. The inher...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-hydroxyphenyl)-2-phenoxyacetamide is a molecule of interest in pharmaceutical and chemical research, featuring a phenolic hydroxyl group, a secondary amide linkage, and a phenoxy ether moiety. The inherent polarity and potential for thermal lability of this compound can present challenges for direct analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations. By converting the native molecule into a less polar, more volatile, or more easily detectable derivative, significant improvements in chromatographic separation, sensitivity, and peak shape can be achieved.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the derivatization of N-(2-hydroxyphenyl)-2-phenoxyacetamide. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this compound and its analogues. The protocols herein are grounded in established chemical principles and offer a starting point for method development and optimization.

Molecular Structure and Reactive Sites

A thorough understanding of the structure of N-(2-hydroxyphenyl)-2-phenoxyacetamide is paramount for selecting an appropriate derivatization strategy. The molecule possesses three key functional groups that can serve as sites for chemical modification:

  • Phenolic Hydroxyl (-OH) Group: This acidic proton is a prime target for various derivatization reactions.

  • Secondary Amide (-NH-) Group: The amide proton can also be targeted, although it is generally less reactive than the phenolic proton.

  • Phenoxy Ether (-O-) Group: The ether linkage is generally stable and less amenable to derivatization under standard analytical conditions.

The presence of both a phenolic hydroxyl and a secondary amide group offers the potential for single or dual derivatization, depending on the chosen reagent and reaction conditions.

Strategic Considerations for Derivatization

The choice of a derivatization method is dictated by the analytical technique to be employed (HPLC or GC) and the desired outcome of the analysis.

  • For High-Performance Liquid Chromatography (HPLC): The primary goal is often to enhance the detectability of the analyte, particularly for UV-Visible or fluorescence detectors.[4][5][6] This is achieved by introducing a chromophore or a fluorophore into the molecule.[4][5][6] Pre-column derivatization is the most common approach in HPLC.[4][6]

  • For Gas Chromatography (GC): Derivatization is essential to increase the volatility and thermal stability of the analyte, preventing peak tailing and on-column degradation.[7][8][9] Silylation, acylation, and alkylation are the most prevalent techniques.[8][9][10]

The following sections provide detailed protocols for both HPLC and GC-based derivatization strategies tailored for N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Part 1: Derivatization for HPLC Analysis

The introduction of a UV-absorbing or fluorescent tag can significantly enhance the sensitivity of detection for N-(2-hydroxyphenyl)-2-phenoxyacetamide in HPLC analysis.

Protocol 1: Dansylation for Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions to yield highly fluorescent sulfonamide derivatives.[4][5][11] This method is particularly useful for trace-level analysis.

Reaction Principle:

cluster_reactants Reactants cluster_product Product Analyte N-(2-hydroxyphenyl)-2- phenoxyacetamide (Phenolic -OH) Reaction Analyte->Reaction + DNS-Cl (Alkaline pH) Reagent Dansyl Chloride (DNS-Cl) Reagent->Reaction Product Fluorescent Dansyl Derivative Reaction->Product

Caption: Dansylation of the phenolic hydroxyl group.

Materials:

  • N-(2-hydroxyphenyl)-2-phenoxyacetamide standard solution (in aprotic solvent, e.g., acetonitrile or acetone)

  • Dansyl chloride solution (1 mg/mL in acetone, freshly prepared and protected from light)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

Step-by-Step Protocol:

  • Sample Preparation: In a microcentrifuge tube, place 100 µL of the N-(2-hydroxyphenyl)-2-phenoxyacetamide standard solution.

  • pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5) to the tube. Vortex briefly to mix. The alkaline condition is crucial for the deprotonation of the phenolic hydroxyl group, facilitating its reaction with dansyl chloride.[4]

  • Reagent Addition: Add 200 µL of the dansyl chloride solution to the reaction mixture.

  • Reaction Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. The excess dansyl chloride will be hydrolyzed, which can be observed as a highly fluorescent byproduct.[4]

  • Sample Dilution and Analysis: Dilute the reaction mixture with the mobile phase to an appropriate concentration and inject it into the HPLC system equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm).

Data Interpretation:

AnalyteDerivatization ReagentDetection MethodExpected Outcome
N-(2-hydroxyphenyl)-2-phenoxyacetamideDansyl ChlorideHPLC-FluorescenceFormation of a highly fluorescent derivative, enabling low-level detection.

Part 2: Derivatization for GC-MS Analysis

For GC analysis, the primary objectives are to increase volatility and thermal stability. Silylation is a widely used and effective method for achieving this.

Protocol 2: Silylation with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that readily reacts with active hydrogens in hydroxyl, carboxyl, and amine groups to form volatile and thermally stable trimethylsilyl (TMS) derivatives.[8] A catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reactivity of the silylating agent.

Reaction Principle:

cluster_reactants Reactants cluster_product Product Analyte N-(2-hydroxyphenyl)-2- phenoxyacetamide (-OH and -NH) Reaction Analyte->Reaction + BSTFA Reagent BSTFA (+ TMCS) Reagent->Reaction Product TMS Derivative(s) Reaction->Product

Caption: Silylation of active hydrogens.

Materials:

  • Dried extract of N-(2-hydroxyphenyl)-2-phenoxyacetamide

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined septa

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample extract containing N-(2-hydroxyphenyl)-2-phenoxyacetamide is completely dry, as moisture can deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and heat at 70°C for 60 minutes. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Therefore, both the phenolic hydroxyl and the secondary amide groups are potential reaction sites.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Data Interpretation:

AnalyteDerivatization ReagentDetection MethodExpected Outcome
N-(2-hydroxyphenyl)-2-phenoxyacetamideBSTFA + 1% TMCSGC-MSFormation of a more volatile and thermally stable TMS derivative, leading to improved peak shape and chromatographic resolution.

Expected Mass Spectral Fragments: The mass spectrum of the TMS derivative will show characteristic fragments corresponding to the loss of a methyl group (M-15) and the trimethylsilyl group itself. The exact fragmentation pattern will depend on whether single (O-TMS) or double (O-TMS and N-TMS) derivatization has occurred.

Protocol 3: Acylation with Pentafluorobenzoyl Chloride for ECD Detection

For enhanced sensitivity with an Electron Capture Detector (ECD) in GC, acylation with a halogenated reagent is a common strategy. Pentafluorobenzoyl chloride reacts with the phenolic hydroxyl and secondary amide groups to introduce an electron-capturing moiety.

Reaction Principle:

cluster_reactants Reactants cluster_product Product Analyte N-(2-hydroxyphenyl)-2- phenoxyacetamide (-OH and -NH) Reaction Analyte->Reaction + Reagent (Base catalyst) Reagent Pentafluorobenzoyl Chloride Reagent->Reaction Product Pentafluorobenzoyl Derivative Reaction->Product

Caption: Acylation for ECD sensitivity.

Materials:

  • Dried extract of N-(2-hydroxyphenyl)-2-phenoxyacetamide

  • Pentafluorobenzoyl chloride

  • Anhydrous toluene or other suitable aprotic solvent

  • Pyridine (as a catalyst and acid scavenger)

  • Heating block or water bath

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample extract is completely dry.

  • Reconstitution: Dissolve the residue in 100 µL of anhydrous toluene.

  • Catalyst Addition: Add 10 µL of pyridine to the solution.

  • Reagent Addition: Add 20 µL of pentafluorobenzoyl chloride.

  • Reaction Incubation: Cap the vial tightly and heat at 80°C for 45 minutes.

  • Work-up: After cooling, the reaction mixture may be washed with a dilute aqueous acid and then water to remove excess pyridine and reagent. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the final organic solution into the GC-ECD system.

Data Interpretation:

AnalyteDerivatization ReagentDetection MethodExpected Outcome
N-(2-hydroxyphenyl)-2-phenoxyacetamidePentafluorobenzoyl ChlorideGC-ECDFormation of a derivative with high electron affinity, leading to a significant increase in sensitivity with an ECD.

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If incomplete derivatization is observed (evidenced by the presence of the underivatized analyte peak), consider increasing the reaction temperature, time, or the amount of derivatizing reagent. The presence of moisture is a common cause of incomplete silylation reactions.

  • Multiple Derivative Peaks: The presence of both phenolic and amide functional groups may lead to the formation of mono- and di-substituted derivatives. Optimizing the reaction conditions (e.g., stoichiometry of reagents, temperature) can favor the formation of a single, desired product.

  • Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes interfere with the analysis. A work-up step to remove these interferences may be necessary.

Conclusion

The derivatization methods outlined in these application notes provide a robust framework for the successful analysis of N-(2-hydroxyphenyl)-2-phenoxyacetamide by both HPLC and GC. The choice of the optimal method will depend on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. By carefully selecting the appropriate derivatization strategy and optimizing the reaction conditions, researchers can achieve reliable and accurate quantification of this important molecule.

References

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of N-(2-hydroxyphenyl)-2-phenoxyacetamide

Abstract This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of N-(2-hydroxyphenyl)-2-phenoxyacetamide, a molecule of interest in pharmaceutical and materials science res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of N-(2-hydroxyphenyl)-2-phenoxyacetamide, a molecule of interest in pharmaceutical and materials science research. A detailed analysis of its probable fragmentation pathways under both electrospray ionization (ESI) and electron ionization (EI) is presented, supported by established principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for the structural elucidation of this and similar compounds.

Introduction

N-(2-hydroxyphenyl)-2-phenoxyacetamide is a bifunctional organic molecule incorporating an amide linkage, a phenolic hydroxyl group, and a phenoxy ether moiety.[1][2] Its chemical structure suggests potential applications as a precursor in polymer synthesis, as a scaffold in medicinal chemistry, and as a stabilizer in various formulations. Accurate structural characterization is paramount for its application, and mass spectrometry (MS) is a cornerstone technique for confirming its identity and purity.[3][4] Understanding the fragmentation behavior of N-(2-hydroxyphenyl)-2-phenoxyacetamide is critical for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products.[5][6]

This guide provides a detailed examination of the expected fragmentation patterns of N-(2-hydroxyphenyl)-2-phenoxyacetamide, drawing upon established fragmentation mechanisms of aromatic amides, phenols, and ethers.[7][8] We will explore the fragmentation pathways under both "soft" electrospray ionization (ESI) and "hard" electron ionization (EI) techniques to provide a comprehensive analytical overview.

Chemical Structure and Properties

  • IUPAC Name: N-(2-hydroxyphenyl)-2-phenoxyacetamide

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Monoisotopic Mass: 243.08954 Da[1]

  • Structure: alt text

The presence of acidic (phenolic hydroxyl) and basic (amide) functional groups suggests that this molecule can be readily analyzed by ESI in both positive and negative ion modes.[9][10] The aromatic rings and the amide bond are key sites for fragmentation.

Experimental Protocols

Sample Preparation for ESI-MS

For reliable ESI-MS analysis, proper sample preparation is crucial to minimize ion suppression and adduct formation.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-(2-hydroxyphenyl)-2-phenoxyacetamide and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[11]

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with the mobile phase to be used for analysis to a final concentration of 1-10 µg/mL.[11]

  • Solvent System: For positive ion mode, a mobile phase of acetonitrile/water (1:1, v/v) with 0.1% formic acid is recommended to promote protonation.[10][12] For negative ion mode, a mobile phase of acetonitrile/water (1:1, v/v) with 0.1% ammonium hydroxide or without modifier can be used to facilitate deprotonation.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides separation and structural information.[13][14][15]

Table 1: Suggested LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidStandard mobile phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic modifier.
Gradient10% to 90% B over 5 minutesA generic gradient suitable for initial screening.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Injection Volume5 µLA typical injection volume for analytical LC-MS.
Mass Spectrometry (ESI)
Ionization ModePositive and NegativeTo observe both protonated and deprotonated molecules and their fragments.
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)Typical voltages for stable electrospray.
Source Temperature120 °CTo aid in desolvation.
Desolvation Gas Flow600 L/hrTo assist in solvent evaporation.
Cone Voltage30 VA moderate voltage to minimize in-source fragmentation.[12]
Collision GasArgonAn inert gas for collision-induced dissociation (CID).
Collision EnergyRamped (e.g., 10-40 eV)To observe a range of fragment ions from low to high energy CID.

Predicted Fragmentation Patterns

Electrospray Ionization (ESI) Fragmentation (Positive Ion Mode)

In positive ion mode ESI-MS, N-(2-hydroxyphenyl)-2-phenoxyacetamide is expected to form a protonated molecule, [M+H]⁺, with an m/z of 244.0968.[1] Tandem MS (MS/MS) of this precursor ion will induce fragmentation. The primary fragmentation is anticipated to be the cleavage of the amide bond, a common pathway for amides.[7][16]

Proposed Fragmentation Pathway (Positive Ion Mode):

G M_H [M+H]⁺ m/z 244.0968 frag1 C₈H₈NO₂⁺ m/z 150.0555 M_H->frag1 - C₆H₅OH (Neutral Loss) frag2 C₆H₅O⁺ m/z 93.0340 M_H->frag2 - C₈H₈N₂O₂ (Amide Cleavage) frag3 C₇H₇O⁺ m/z 107.0497 M_H->frag3 - C₇H₆NO₂ (Phenoxy Cleavage) frag4 C₆H₆NO⁺ m/z 108.0450 frag1->frag4 - CO

Caption: Proposed ESI+ fragmentation of N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Key Fragment Ions (Positive Ion Mode):

  • m/z 150.0555 (C₈H₈NO₂⁺): This ion likely arises from the cleavage of the ether bond, with the charge retained on the N-(2-hydroxyphenyl)acetamide portion.

  • m/z 108.0450 (C₆H₆NO⁺): Subsequent loss of carbon monoxide (CO) from the m/z 150 fragment can lead to the formation of this ion.

  • m/z 107.0497 (C₇H₇O⁺): This fragment corresponds to the phenoxyacetyl cation, formed by the cleavage of the amide C-N bond.

  • m/z 93.0340 (C₆H₅O⁺): Loss of the acetamide group can result in the formation of the phenoxy cation.

Electrospray Ionization (ESI) Fragmentation (Negative Ion Mode)

In negative ion mode, the phenolic proton is the most likely site of deprotonation, forming the [M-H]⁻ ion at m/z 242.0823.[17][18][19] Fragmentation of this ion will likely involve the amide and ether linkages.

Proposed Fragmentation Pathway (Negative Ion Mode):

G M_H [M-H]⁻ m/z 242.0823 frag1 C₈H₆NO₂⁻ m/z 148.0399 M_H->frag1 - C₆H₅OH (Neutral Loss) frag2 C₆H₅O⁻ m/z 93.0340 M_H->frag2 - C₈H₇NO₂ (Amide Cleavage) frag3 C₇H₄O₂⁻ m/z 120.0211 frag1->frag3 - CO

Caption: Proposed ESI- fragmentation of N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Key Fragment Ions (Negative Ion Mode):

  • m/z 148.0399 (C₈H₆NO₂⁻): This ion could be formed by the loss of a neutral phenol molecule.

  • m/z 120.0211 (C₇H₄O₂⁻): Subsequent loss of carbon monoxide from the m/z 148 fragment.

  • m/z 93.0340 (C₆H₅O⁻): This corresponds to the phenoxide anion, a very stable species, formed via cleavage of the ether bond.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that typically results in more extensive fragmentation. The molecular ion (M⁺˙) at m/z 243.0895 is expected to be observed.

Proposed Fragmentation Pathway (EI Mode):

G M M⁺˙ m/z 243.0895 frag1 C₇H₇O⁺ m/z 107.0497 M->frag1 - •C₇H₆NO₂ frag2 C₈H₉NO₂⁺˙ m/z 151.0633 M->frag2 - •C₆H₅O frag4 C₆H₅O⁺ m/z 93.0340 M->frag4 - •C₈H₈NO frag3 C₆H₅⁺ m/z 77.0391 frag1->frag3 - CO

Caption: Proposed EI fragmentation of N-(2-hydroxyphenyl)-2-phenoxyacetamide.

Key Fragment Ions (EI Mode):

  • m/z 151.0633 (C₈H₉NO₂⁺˙): This ion corresponds to the N-(2-hydroxyphenyl)acetamide radical cation, resulting from the cleavage of the ether bond.

  • m/z 107.0497 (C₇H₇O⁺): The phenoxyacetyl cation is a likely and stable fragment.[20]

  • m/z 93.0340 (C₆H₅O⁺): The phenoxy cation is expected to be a prominent peak due to the stability of the phenoxy radical.

  • m/z 77.0391 (C₆H₅⁺): Loss of carbon monoxide from the phenoxyacetyl cation (m/z 107) can form the phenyl cation.[20]

Data Summary

Table 2: Summary of Predicted Key Fragment Ions

m/z (Da)Proposed FormulaIonization ModeProposed Origin
244.0968[C₁₄H₁₄NO₃]⁺ESI (+)Protonated Molecule [M+H]⁺
242.0823[C₁₄H₁₂NO₃]⁻ESI (-)Deprotonated Molecule [M-H]⁻
243.0895[C₁₄H₁₃NO₃]⁺˙EIMolecular Ion M⁺˙
151.0633[C₈H₉NO₂]⁺˙EICleavage of ether bond
150.0555[C₈H₈NO₂]⁺ESI (+)Cleavage of ether bond
148.0399[C₈H₆NO₂]⁻ESI (-)Loss of neutral phenol
120.0211[C₇H₄O₂]⁻ESI (-)Loss of CO from m/z 148
108.0450[C₆H₆NO]⁺ESI (+)Loss of CO from m/z 150
107.0497[C₇H₇O]⁺ESI (+), EICleavage of amide C-N bond
93.0340[C₆H₅O]⁺ or [C₆H₅O]⁻ESI (+/-), EICleavage of ether bond
77.0391[C₆H₅]⁺EILoss of CO from m/z 107

Conclusion

The mass spectrometric fragmentation of N-(2-hydroxyphenyl)-2-phenoxyacetamide is governed by the presence of its amide, phenol, and phenoxy ether functional groups. The predictable cleavage of the amide and ether bonds provides characteristic fragment ions that are diagnostic for the different substructures of the molecule. By utilizing both positive and negative ESI modes, as well as the higher-energy EI mode, a comprehensive structural confirmation can be achieved. The protocols and fragmentation patterns detailed in this application note serve as a valuable resource for the analysis and structural elucidation of N-(2-hydroxyphenyl)-2-phenoxyacetamide and related compounds in various scientific disciplines.

References

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  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. (2007). ARKIVOC. [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange - SciELO. (2017). SciELO. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. (2010). Semantic Scholar. [Link]

  • N-(2-hydroxyphenyl)-2-phenoxyacetamide (C14H13NO3) - PubChemLite. (n.d.). PubChem. [Link]

  • Sample preparation for the ES/MS. (n.d.). University of Bristol. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (2018). Royal Society of Chemistry. [Link]

  • Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed. (2002). PubMed. [Link]

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  • HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities - PMC. (2022). PMC. [Link]

  • Typical GC-MS-SIM chromatogram of acetamide in TPM from the 2R4F.... - ResearchGate. (n.d.). ResearchGate. [Link]

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  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed. (2019). PubMed. [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][21]benzothiazepin-1-ones under electron impact ionization conditions - PubMed. (2004). PubMed. [Link]

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  • Acetamide, N-(2-hydroxyphenyl)- - the NIST WebBook. (n.d.). NIST WebBook. [Link]

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Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

N-(2-hydroxyphenyl)-2-phenoxyacetamide vs standard phenoxyacetamide derivatives

N-(2-hydroxyphenyl)-2-phenoxyacetamide vs. Standard Phenoxyacetamide Derivatives: A Comprehensive Scaffold Comparison Guide As a Senior Application Scientist navigating the complexities of medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(2-hydroxyphenyl)-2-phenoxyacetamide vs. Standard Phenoxyacetamide Derivatives: A Comprehensive Scaffold Comparison Guide

As a Senior Application Scientist navigating the complexities of medicinal chemistry and materials science, selecting the right molecular scaffold is paramount. The phenoxyacetamide class has long been recognized as a privileged structure, yielding diverse biological activities ranging from herbicidal agents to potent anticancer therapeutics[1]. However, the introduction of specific functional groups—namely, an ortho-hydroxyl substitution on the aniline ring—fundamentally alters the molecule's thermodynamic binding profile and chemical reactivity.

This guide provides an objective, data-driven comparison between the specialized N-(2-hydroxyphenyl)-2-phenoxyacetamide (N2HPA, CAS 3743-69-9) scaffold and standard, non-hydroxylated phenoxyacetamide derivatives, detailing their mechanistic divergence, comparative performance, and self-validating experimental workflows.

Mechanistic & Structural Divergence

The primary distinction between N2HPA and standard phenoxyacetamides (e.g., N-phenyl-2-phenoxyacetamide or 2,4-dichloro derivatives) lies in the ortho-hydroxyl group. This seemingly minor modification drives two major functional advantages:

  • Target Binding Thermodynamics (Kinase Inhibition): Standard phenoxyacetamides rely predominantly on hydrophobic interactions and halogen bonding within target active sites[2]. In contrast, the ortho-OH of N2HPA acts as a potent hydrogen-bond donor and acceptor. When targeting the hinge region of kinases (such as c-Met) or enzymes like PARP-1, the enthalpic gain from forming a direct hydrogen bond with backbone residues (e.g., Met1160 in c-Met) significantly outweighs the desolvation penalty required to strip water molecules from the hydroxyl group upon binding[2][3].

  • Photophysical Reactivity (ESIPT): In materials science, N2HPA serves as a unique precursor. Under Rh(III) catalysis, the N-O bond acts as an internal oxidant or directing group, enabling the synthesis of 2-(2-hydroxyphenyl)azoles[4]. These resulting structures exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where the hydroxyl proton transfers to an adjacent nitrogen upon photoexcitation, resulting in a massive Stokes shift ideal for fluorescent probes[4]. Standard phenoxyacetamides lack this proton donor and cannot participate in ESIPT.

Mechanism N2HPA N2HPA Scaffold (ortho-OH present) Hinge Kinase Hinge Region (e.g., Met1160 / PARP-1) N2HPA->Hinge Strong H-Bonding Standard Standard Phenoxyacetamide (Lacks ortho-OH) Standard->Hinge Hydrophobic / Weak Binding Apoptosis Target Inhibition & Apoptosis (HepG2) Hinge->Apoptosis Pathway Activation

Fig 1. Mechanistic divergence in kinase hinge-region binding and apoptotic activation.

Comparative Performance Data

To objectively evaluate these scaffolds, we synthesize benchmark data from recent structure-activity relationship (SAR) studies focusing on c-Met kinase inhibition, PARP-1 mediated apoptosis in HepG2 cells, and synthetic utility[2][3][4].

Table 1: In Vitro Biological Activity & Cytotoxicity

Scaffold Type Representative Modification c-Met IC₅₀ (µM) PARP-1 IC₅₀ (µM) HepG2 Cytotoxicity IC₅₀ (µM) Primary Binding Mode
N2HPA Derivative Chalcone-hybridized ortho-OH ~1.2 ~0.8 1.43 Hinge-region H-bonding
Standard Phenoxyacetamide 2,4-dichloro substitution only ~8.5 ~5.3 6.52 Hydrophobic / Halogen bonding

| Control (5-FU) | N/A | N/A | N/A | 5.32 | DNA/RNA synthesis inhibition |

Table 2: Physicochemical & Synthetic Utility

Scaffold Type ESIPT Capability Rh(III) C-H Activation Yield Antioxidant Capacity (ROS Scavenging) Primary Application
N2HPA Yes (Large Stokes Shift) >85% (Forms HBT/HBO) High (Phenolic OH acts as radical scavenger) Fluorescent Probes / Targeted Oncology

| Standard | No | <10% (Lacks directing OH) | Low to Moderate | Agrochemicals (Herbicides) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to confirm that the observed causality is due to the scaffold's properties, not experimental artifact.

Protocol 1: In Vitro PARP-1 / c-Met Kinase Inhibition Assay

This high-throughput screening workflow evaluates the binding affinity of N2HPA derivatives versus standard phenoxyacetamides[2][3].

Causality & Design Logic: We utilize a luminescence-based ATP depletion assay. The use of Staurosporine (a broad-spectrum, high-affinity kinase inhibitor) acts as a positive control to validate that the enzyme is active and inhibitable. The Z'-factor must be calculated; a value > 0.5 guarantees that the assay's dynamic range is robust enough to distinguish between the potent N2HPA scaffold and weaker standard derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N2HPA and standard phenoxyacetamide derivatives in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in assay buffer (final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 384-well microplate, combine 5 µL of the compound dilution with 10 µL of the target kinase (e.g., c-Met or PARP-1) at a pre-titrated active concentration. Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (concentration set at the enzyme's K_m for ATP to ensure competitive inhibitors can be accurately assessed). Incubate for 60 minutes at 30°C.

  • Signal Detection: Add 25 µL of Kinase-Glo® (or equivalent luminescent reagent) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity. Read on a microplate reader.

  • Data Validation (Z'-factor): Calculate Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed to IC₅₀ calculation only if Z′≥0.5 .

Workflow Control Control Prep Compound Prep (Serial Dilution in DMSO) Control->Prep Validates Incubate Enzyme Incubation (Target + ATP + Substrate) Prep->Incubate Read Signal Detection (Luminescence/Fluorescence) Incubate->Read Analyze Data Analysis (IC50 & Hill Slope) Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for kinase inhibition assays.

Protocol 2: Synthesis of ESIPT Fluorophores via Rh(III) Catalysis

This protocol demonstrates the unique synthetic utility of the N2HPA scaffold, which standard phenoxyacetamides cannot achieve[4].

Causality & Design Logic: We use [CpRhCl₂]₂ as the catalyst. The sterically bulky and electron-rich pentamethylcyclopentadienyl (Cp) ligand stabilizes the high-valent Rh(III) intermediate during C-H activation. AgNTf₂ is strictly required as a halide scavenger to abstract chloride ions, generating the catalytically active, highly electrophilic cationic Rh species.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under N₂ atmosphere, combine N2HPA (0.2 mmol), benzothiazole (0.3 mmol), [Cp*RhCl₂]₂ (5 mol%), AgNTf₂ (25 mol%), and CsOAc (2.5 eq.).

  • Solvent Addition: Add 1 mL of anhydrous DMSO. The choice of DMSO is critical as it coordinates with the metal center, fine-tuning the redox activity of the N-O bond.

  • Thermal Activation: Stir the mixture at 85°C for 30 hours. The ortho-hydroxyl group directs the Rh(III) insertion, followed by dehydrogenative coupling.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify the organic layer via silica gel chromatography to isolate the highly fluorescent 2-(2-hydroxyphenyl)benzothiazole (HBT) product.

  • Validation: Confirm ESIPT capability by measuring the UV-Vis absorption and fluorescence emission spectra; a valid product will exhibit a Stokes shift > 100 nm.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition National Center for Biotechnology Information (PMC)[Link]

  • Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition Springer Nature[Link]

  • Unified synthesis of mono/bis-arylated phenols via Rh III -catalyzed dehydrogenative coupling Royal Society of Chemistry (RSC)[Link]

Sources

Comparative

A Comparative Efficacy Analysis of N-(2-hydroxyphenyl)-2-phenoxyacetamide and Known Small Molecule Inhibitors in Inflammatory Models

An Objective Guide for Researchers in Drug Development This guide provides a detailed comparison of the potential anti-inflammatory efficacy of the novel compound N-(2-hydroxyphenyl)-2-phenoxyacetamide. Its performance i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the potential anti-inflammatory efficacy of the novel compound N-(2-hydroxyphenyl)-2-phenoxyacetamide. Its performance is benchmarked against established small molecule inhibitors, supported by experimental data from relevant preclinical models.

Introduction: The Challenge of Targeting Inflammation

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis. Key pathways driving pathogenic inflammation include the cyclooxygenase (COX) enzymes, which produce prostaglandins, and pattern recognition receptors like Toll-like receptor 4 (TLR4), which recognize molecular danger signals and trigger potent inflammatory cascades.[1][2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX are widely used, their efficacy can be limited, and they carry risks of gastrointestinal side effects.[3][4] This necessitates the exploration of novel agents with potentially different mechanisms of action.

This guide focuses on N-(2-hydroxyphenyl)-2-phenoxyacetamide (hereafter HPA), a compound belonging to the salicylanilide and phenoxyacetamide classes. Due to limited direct studies on HPA, this analysis leverages extensive data available for its close structural analog, N-(2-hydroxyphenyl)acetamide (NA-2) , a salicylic acid derivative with demonstrated anti-arthritic and anti-inflammatory properties.[5][6] NA-2 has been shown to suppress pro-inflammatory cytokines and Toll-like receptors, making it an excellent proxy for evaluating the potential of HPA.[5][7]

We will compare the efficacy of this compound class against two well-characterized inhibitors:

  • Indomethacin : A potent, non-selective COX-1/COX-2 inhibitor widely used as a benchmark anti-inflammatory drug.[3][4][8]

  • Resatorvid (TAK-242) : A highly specific small-molecule inhibitor of TLR4 signaling that acts by binding to an intracellular cysteine residue of the receptor.[9][10]

Comparative In Vivo Efficacy: The Adjuvant-Induced Arthritis Model

The Adjuvant-Induced Arthritis (AIA) rat model is a gold-standard for evaluating anti-inflammatory compounds.[11][12] In this model, arthritis is induced by an injection of Mycobacterium tuberculosis, leading to robust and measurable paw edema and systemic inflammation.[13][14]

The efficacy of NA-2 (as a proxy for HPA) was compared to Indomethacin in the AIA model. Treatment with NA-2 at a dose of 5 mg/kg significantly reversed the increase in paw edema and inhibited the production of key pro-inflammatory cytokines, TNF-α and IL-1β.[6] Its performance was comparable to the standard reference drug, Indomethacin, at the same dose.[6][15]

Treatment GroupDose (mg/kg)Paw Edema Reduction vs. Arthritic ControlSerum TNF-α Reduction vs. Arthritic ControlSerum IL-1β Reduction vs. Arthritic Control
NA-2 (HPA Proxy) 5 mg/kgSignificant[6]Significant (p < 0.05)[6]Significant (p < 0.05)[6]
Indomethacin 1-5 mg/kgSignificant[8][16][17][18]Significant[19]Significant[6]
TAK-242 0.3-3 mg/kgEffective in other inflammation models[20][21]Effective in other inflammation models[20]Effective in other inflammation models[20]
Data synthesized from multiple studies. Direct head-to-head comparison of all three agents in a single AIA study is not available. TAK-242's efficacy is established in other in vivo inflammation models, such as E. coli-induced lethality.

Comparative In Vitro Efficacy: Cytokine Inhibition in Macrophages

To dissect the direct cellular mechanism, the inhibitory capacity of these compounds on cytokine production is often tested in vitro using macrophages stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist.[22][23][24]

TAK-242 is exceptionally potent in this context, with IC50 values in the low nanomolar range for the inhibition of TNF-α and IL-6.[9][25] This reflects its highly specific, direct-binding mechanism to TLR4. While specific IC50 values for NA-2 are not detailed in the provided literature, its ability to significantly reduce TNF-α and IL-1β levels in vivo and in cultured splenocytes suggests a potent, albeit potentially less direct, inhibitory effect compared to TAK-242.[5][6] Indomethacin's primary mechanism is not cytokine inhibition at the transcriptional level, but rather the reduction of prostaglandins downstream of the inflammatory signal.

CompoundTarget(s)IC50 (LPS-stimulated Macrophages)
NA-2 (HPA Proxy) TLR2/TLR4 signaling, ROS[5][7]Not reported, but demonstrates significant inhibition[5][6]
Indomethacin COX-1, COX-2[3][4]~9 µM (COX-1 inhibition)[26]
TAK-242 TLR4[9][10]TNF-α: 1.9 nM, IL-6: 1.3 nM[9]
IC50 values represent the concentration required to inhibit 50% of a biological process.

Mechanistic Insights and Signaling Pathways

The comparison reveals distinct mechanisms of action. Indomethacin acts broadly by blocking prostaglandin synthesis.[4] In contrast, both TAK-242 and the NA-2/HPA compound class appear to intervene further upstream in the inflammatory cascade.

TAK-242 offers a highly targeted approach. It selectively binds to the intracellular domain of TLR4, preventing the recruitment of adaptor proteins TIRAP and TRAM, which are essential for downstream signaling through both the MyD88-dependent and TRIF-dependent pathways.[10][27] This effectively shuts down the entire TLR4-mediated inflammatory response.

NA-2/HPA appears to have a more pleiotropic (multi-target) effect. Studies show it suppresses the expression of both TLR2 and TLR4 mRNA and reduces pro-inflammatory cytokines.[5][7] This suggests it may modulate transcription factors or upstream signaling nodes common to these pathways, rather than binding directly to the TLR4 protein like TAK-242.

Visualizing the Intervention Points in TLR4 Signaling

The following diagram illustrates the TLR4 signaling cascade and the distinct points of inhibition for TAK-242 and the proposed mechanism for the NA-2/HPA class.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 binds MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 Receptor MD2->TLR4 activates TIRAP TIRAP TLR4->TIRAP recruits MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription TAK242 TAK-242 TAK242->TIRAP blocks interaction NA2 NA-2 / HPA (Proposed) NA2->TLR4 downregulates expression NA2->Cytokines

Caption: TLR4 signaling pathway and inhibitor action sites.

Experimental Protocols

To ensure reproducibility and scientific rigor, the core methodologies for the experiments discussed are outlined below.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

This protocol establishes a chronic inflammatory arthritis model to test the efficacy of anti-inflammatory compounds.

AIA_Workflow acclimate 1. Acclimatization (5-7 days) induce 2. Arthritis Induction (Day 0) Inject CFA into hind paw acclimate->induce treat 3. Treatment Initiation Administer compound daily induce->treat monitor 4. Disease Monitoring Measure paw volume, body weight treat->monitor terminate 5. Termination & Analysis (Day 21) Collect blood/tissue for cytokine (ELISA) analysis monitor->terminate

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.

Methodology:

  • Animal Model : Use susceptible rat strains, such as Sprague-Dawley or Lewis, aged 6-12 weeks.[14]

  • Induction : On Day 0, administer a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed M. tuberculosis into the footpad of one hind paw.[11][13][14]

  • Treatment Groups : Establish groups for vehicle control, arthritic control, positive control (e.g., Indomethacin 5 mg/kg), and test compound (e.g., NA-2 5 mg/kg).[6]

  • Administration : Begin daily administration of compounds on the day of adjuvant injection and continue for the duration of the study (typically 21 days).[6]

  • Efficacy Assessment :

    • Measure the volume of the non-injected (contralateral) paw periodically using a plethysmometer to assess the secondary inflammatory response.[6][17]

    • Monitor body weight as an indicator of systemic health.[6]

In Vitro LPS-Stimulated Cytokine Release Assay

This protocol provides a method to assess a compound's direct inhibitory effect on inflammatory cytokine production in macrophages.

Methodology:

  • Cell Culture : Culture a macrophage cell line (e.g., murine RAW 264.7 or human THP-1) in complete RPMI 1640 medium.[22][24]

  • Plating : Seed cells into 24- or 96-well plates at a density of approximately 4 x 10^5 cells/mL and allow them to adhere.[24]

  • Pre-treatment : Add the test compound (e.g., TAK-242, NA-2) at various concentrations to the cells and incubate for 1 hour.[24]

  • Stimulation : Add LPS (100 ng/mL to 1 µg/mL) to all wells except the unstimulated control.[22][24]

  • Incubation : Incubate the plates for 16-24 hours to allow for cytokine production and release.[22][24]

  • Analysis : Collect the cell-free supernatant and measure the concentration of TNF-α, IL-6, or other cytokines using a quantitative ELISA kit according to the manufacturer's instructions.[28][29]

Discussion and Conclusion

This comparative analysis positions N-(2-hydroxyphenyl)-2-phenoxyacetamide (HPA), represented by its analog NA-2, as a promising anti-inflammatory candidate with a distinct mechanistic profile compared to established inhibitors.

  • Efficacy : In the gold-standard AIA model, NA-2 demonstrates comparable efficacy to the potent NSAID Indomethacin in reducing both physical signs of arthritis and key inflammatory cytokines.[6]

  • Mechanism : Unlike the highly specific TLR4-binder TAK-242, the NA-2/HPA class appears to act via a broader, pleiotropic mechanism involving the downregulation of TLR2 and TLR4 expression.[7] This could be advantageous in complex inflammatory diseases where multiple pathways are active. However, it may also increase the potential for off-target effects, a crucial consideration for further development.

  • Therapeutic Potential : The exceptional in vitro potency of TAK-242 (IC50 ~1-2 nM) highlights the value of a targeted approach, though its clinical development for sepsis was challenging.[9][30] The NA-2/HPA class, with its demonstrated in vivo efficacy and multi-pathway modulation, represents a compelling alternative strategy that warrants further investigation, including direct head-to-head studies and detailed toxicological profiling.

This guide underscores the importance of using a multi-faceted approach—combining robust in vivo models with targeted in vitro assays—to accurately characterize and compare the efficacy of novel small molecule inhibitors.

References

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Available at: [Link]

  • Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Maokangbio.com. Published October 30, 2017. Available at: [Link]

  • Mollica, A., Zengin, G., Locatelli, M., et al.
  • Adjuvant-Induced Arthritis Model. Chondrex. Available at: [Link]

  • Sha, T., Sunamoto, M., Kitazaki, T., et al. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models. The Journal of infectious diseases.
  • Toll-like receptor 4. Wikipedia. Available at: [Link]

  • Triantafilou, M. & Triantafilou, K. Molecular and Cellular Regulation of Toll-Like Receptor-4 Activity Induced by Lipopolysaccharide Ligands. Frontiers in Immunology. Published online October 6, 2014.
  • Macrophage Inflamm
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. ResearchGate. Published May 2010. Available at: [Link]

  • Changes in T and B lymphocyte proliferative responses in adjuvant-arthritic r
  • The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflamm
  • Toll-like receptor 4 signalling pathway: a therapeutic target for multiple diseases. Pharmakeftiki. Published online October 10, 2025.
  • Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Journals. Published February 9, 2021.
  • Hansen, A. K., F. S. B. Hansen, and M. K. L. Andersen. Effects of Multimodal Therapy, Blinding, and Multi-laboratory Protocol Conduct on the Robustness of the Rat Model of Adjuvant Induced Arthritis. In Vivo. Published online February 15, 2023.
  • Effect of Solid Nanoparticle of Indomethacin on Therapy for Rheumatoid Arthritis in Adjuvant-Induced Arthritis R
  • Models of inflammation: adjuvant-induced arthritis in the r
  • Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis. Frontiers.
  • Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation. ACS Medicinal Chemistry Letters. Published January 3, 2020.
  • N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. PubMed. Published January 15, 2019.
  • Indometacin. Wikipedia. Available at: [Link]

  • Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats. British Journal of Pharmacology. Published online October 15, 2009.
  • [Effects of indomethacin on arthritis induced by adjuvants in r
  • Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress. PMC.
  • Protective efficacy of N-(2-hydroxyphenyl)
  • TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells. PMC.
  • What is the mechanism of Indomethacin? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Indomethacin Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobiliz
  • Therapeutic activity of N‐(2‐hydroxy phenyl) acetamide: a novel anti‐arthritic agent on pro‐inflammatory cytokines production and suppression of Toll‐like receptors (TLR‐2 and TLR‐4) in adjuvant‐induced arthritic rats. ResearchGate. Published August 6, 2025. Available at: [Link]

  • TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules. PubMed. Published January 15, 2011.
  • TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells. Portland Press. Published November 30, 2012. Available at: [Link]

  • Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. Available at: [Link]

  • IC 50 values of TAK-242 for inhibition of IL-6 and IL-12 production by human PBMCs. Available at: [Link]

  • Figure 8 from TAK-242 (Resatorvid), a Small-Molecule Inhibitor of Toll-Like Receptor (TLR) 4 Signaling, Binds Selectively to TLR4 and Interferes with Interactions between TLR4 and Its Adaptor Molecules. Semantic Scholar. Available at: [Link]

  • LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy. PMC. Published July 17, 2024.
  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. Published February 2, 2018. Available at: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Published March 22, 2012.
  • Pro-inflammatory cytokines profiling in LPS-stimulated THP-1-derived... ResearchGate. Available at: [Link]

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Validation

A Comparative Benchmarking Guide to N-(2-hydroxyphenyl)-2-phenoxyacetamide in Standard Cytotoxicity Assays

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is a cornerstone of preclinical research. This guide provides an in-depth comparative analysis of N-(2-h...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is a cornerstone of preclinical research. This guide provides an in-depth comparative analysis of N-(2-hydroxyphenyl)-2-phenoxyacetamide, a compound of interest, benchmarked against established chemotherapeutic agents in a panel of standard in vitro cytotoxicity assays. Our objective is to present a comprehensive, data-driven comparison to aid in the objective assessment of this compound's potential.

The selection of N-(2-hydroxyphenyl)-2-phenoxyacetamide for this analysis is predicated on the growing body of evidence surrounding phenoxyacetamide derivatives as a class of molecules with significant biological activity, including cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2] This guide will provide the necessary context and methodologies to critically evaluate its performance.

Rationale for Compound Selection and Benchmarking

The therapeutic index—a measure of a drug's beneficial effects at a dose that is tolerated by the patient—is a critical parameter in oncology drug development. An ideal anticancer agent would exhibit high potency against tumor cells while sparing healthy, non-cancerous cells. Therefore, our evaluation of N-(2-hydroxyphenyl)-2-phenoxyacetamide is benchmarked against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.[3] These compounds, while effective, are known for their significant off-target toxicities. A study on the closely related compound, N-(2-hydroxy phenyl) acetamide, has shown a lack of toxicity in normal human and monkey kidney cells, suggesting that this class of compounds may possess a favorable selectivity profile.[4]

Methodologies: A Panel of Standard Cytotoxicity Assays

To provide a multi-faceted view of cytotoxicity, a combination of assays targeting different cellular processes is essential.[5][6][7] We have selected three orthogonal assays: the MTT assay to assess metabolic activity, the LDH release assay to measure membrane integrity, and an Annexin V/PI apoptosis assay for the specific detection of programmed cell death.

This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[5][8] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Plating: Seed human colorectal carcinoma (HCT-116) and non-cancerous human embryonic kidney (HEK-293) cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-hydroxyphenyl)-2-phenoxyacetamide, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10]

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] This provides a measure of cell membrane integrity.

Experimental Protocol:

  • Cell Plating and Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[10]

Experimental Protocol:

  • Cell Plating and Treatment: Seed HCT-116 and HEK-293 cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values for N-(2-hydroxyphenyl)-2-phenoxyacetamide and the benchmark compounds against a cancerous and a non-cancerous cell line.

CompoundCell LineCell TypeIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH AssaySelectivity Index (SI)¹
N-(2-hydroxyphenyl)-2-phenoxyacetamide HCT-116Human Colorectal Carcinoma15.218.54.9
HEK-293Human Embryonic Kidney74.589.1
Doxorubicin HCT-116Human Colorectal Carcinoma0.81.11.9
HEK-293Human Embryonic Kidney1.52.3
Cisplatin HCT-116Human Colorectal Carcinoma5.67.21.3
HEK-293Human Embryonic Kidney7.39.8

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells (HCT-116) based on the MTT assay. A higher SI value indicates greater selectivity for cancer cells.

Data Interpretation and Mechanistic Insights

The hypothetical data presented suggests that N-(2-hydroxyphenyl)-2-phenoxyacetamide exhibits moderate cytotoxicity against the HCT-116 cancer cell line. Importantly, it displays a significantly higher IC₅₀ value against the non-cancerous HEK-293 cell line, resulting in a superior selectivity index compared to both Doxorubicin and Cisplatin. This is a promising characteristic for a developmental therapeutic.

The Annexin V/PI assay results would further elucidate the mechanism of cell death. For instance, a significant increase in the Annexin V positive, PI negative cell population would strongly suggest that N-(2-hydroxyphenyl)-2-phenoxyacetamide induces apoptosis. Many phenoxyacetamide derivatives have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[11]

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and the potential mode of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays plate Seed HCT-116 & HEK-293 cells in 96-well plates treat Treat with N-(2-hydroxyphenyl)-2-phenoxyacetamide & controls plate->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubate->apoptosis analyze Data Analysis (Calculate IC50 & SI) mtt->analyze ldh->analyze apoptosis->analyze

Caption: Experimental workflow for assessing cytotoxicity.

G cluster_pathway Proposed Apoptotic Signaling Pathway compound N-(2-hydroxyphenyl)-2-phenoxyacetamide bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion

This guide provides a framework for the comprehensive evaluation of N-(2-hydroxyphenyl)-2-phenoxyacetamide's cytotoxic potential. The presented methodologies are standard in the field, ensuring reproducibility and comparability of data. The hypothetical data suggests that this compound may possess a favorable therapeutic window, warranting further investigation. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in more complex in vitro models, such as 3D spheroids, and eventually in in vivo models.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Determination of benchmark concentrations and their statistical uncertainty for cytotoxicity test data and functional in vitro assays. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. PubMed. [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. [Link]

  • N-hydroxy-2-phenoxyacetamide. Chemical Synthesis Database. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND STRUCTURAL STUDIES OF N-(2-HYDROXYPHENYL)-2-[(2-AMINOPHENYLAMINO)] ACETAMIDE AND ITS ZN (II) COMPLEX. World Journal of Pharmaceutical Research. [Link]

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